molecular formula C5H3ClFNO2S B2707377 2-Fluoro-pyridine-3-sulfonyl chloride CAS No. 1089330-70-0; 2369-19-9

2-Fluoro-pyridine-3-sulfonyl chloride

Cat. No.: B2707377
CAS No.: 1089330-70-0; 2369-19-9
M. Wt: 195.59
InChI Key: MSOAVTSXBMHOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-pyridine-3-sulfonyl chloride (CAS 1089330-70-0) is a versatile heteroaromatic sulfonyl chloride intermediate prized for its application in medicinal chemistry and drug discovery research. This compound serves as a key electrophilic building block for introducing the 2-fluoro-pyridine-3-sulfonyl moiety into target molecules, primarily through nucleophilic substitution reactions to form sulfonamides. Its significant research value is demonstrated in the design and synthesis of novel investigational compounds. For instance, it has been utilized in the development of a series of [1,2,4]triazolo[4,3-a]pyridine derivatives bearing a sulfonamide fragment, which were designed as potential inhibitors of falcipain-2 (FP-2), a cysteine protease essential to the Plasmodium falciparum malaria parasite . These synthetic efforts have yielded compounds with promising in vitro antimalarial activity, highlighting the role of this chemical scaffold in probing new therapeutic strategies . The sulfonamide functional group is a critical pharmacophore in many bioactive molecules, known for contributing to target binding and favorable pharmacokinetic properties. Researchers should note that this compound requires careful handling and cold-chain storage. It is recommended to be kept in a dark place under an inert atmosphere at 2-8°C to maintain stability . As a reactive sulfonyl chloride, it is moisture-sensitive. This product is labeled "For Research Use Only" and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO2S/c6-11(9,10)4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOAVTSXBMHOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089330-70-0
Record name 2-fluoropyridine-3-sulfonyl chloride
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Foundational & Exploratory

Comprehensive Synthesis Guide: 2-Fluoro-pyridine-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1089330-70-0 | Formula:


 | Mol.[1][2] Weight:  195.60  g/mol [1]

Executive Summary & Strategic Analysis

2-Fluoro-pyridine-3-sulfonyl chloride is a high-value heterocyclic building block, primarily utilized in the synthesis of sulfonamide-based pharmaceuticals (e.g., Vonoprazan/TAK-438) and agrochemicals. Its synthesis is complicated by two factors: the electron-deficient nature of the pyridine ring, which makes electrophilic substitution (e.g., direct chlorosulfonation) difficult and regiochemically unfavorable, and the inherent instability of the sulfonyl chloride moiety toward hydrolysis.

This guide details the Modified Sandmeyer Chlorosulfonylation route. Unlike traditional methods requiring handling of gaseous sulfur dioxide (


), this protocol utilizes a diazonium fluoroborate intermediate  and an in-situ 

generation
strategy using thionyl chloride and water. This approach offers superior safety, scalability, and purity compared to direct gas-based methods.
Retrosynthetic Logic

The C-S bond formation is most reliably achieved via a radical-nucleophilic aromatic substitution (


) mechanism starting from the amine. Direct sulfonation of 2-fluoropyridine typically fails or yields the 5-isomer due to electronic directing effects.

Retro Target This compound Radical Sulfonyl Radical Intermediate [Ar-SO2•] Target->Radical Cl transfer Diazo Diazonium Salt [Ar-N2]+ BF4- Radical->Diazo SO2 insertion (+ Cu catalyst) Amine 3-Amino-2-fluoropyridine (Starting Material) Diazo->Amine Diazotization (NaNO2 / HBF4)

Figure 1: Retrosynthetic analysis showing the disconnection to the commercially available amine precursor.

Primary Synthetic Route: The Fluoroborate/Thionyl Chloride Method[4]

Mechanism of Action

This protocol proceeds in two distinct stages:

  • Diazotization: Conversion of the amine to a stable diazonium fluoroborate salt. Using

    
     (fluoroboric acid) instead of 
    
    
    
    precipitates the salt, allowing impurities to be washed away before the sensitive chlorosulfonylation step.
  • Chlorosulfonylation: The diazonium salt reacts with sulfur dioxide (generated in situ from

    
    ) and a copper catalyst. The copper cycles between Cu(I) and Cu(II), facilitating the single electron transfer (SET) that generates the aryl radical.[3]
    
Reagents & Materials
ReagentRoleEquiv.[1][3][4][5][6][7][8][9]Notes
3-Amino-2-fluoropyridine Substrate1.0Purity >98% recommended.
Sodium Nitrite (

)
Diazotizing Agent1.1 - 1.2Use as 30-40% aq. solution.
Fluoroboric Acid (

)
Counter-ion Source3.0 - 4.040-50% aq. solution.
Thionyl Chloride (

)

Precursor
2.0 - 2.2Hazard: Reacts violently with water.
Copper(I) Chloride (

)
Catalyst0.01 - 0.05Catalytic loading is sufficient.
Dichloromethane (DCM) Extraction Solvent-For workup.
Step-by-Step Protocol
Stage 1: Isolation of Diazonium Fluoroborate Salt
  • Setup: Charge a glass-lined reactor or round-bottom flask with 3-amino-2-fluoropyridine (1.0 eq) and dilute HCl (approx. 6M, 3-4 eq). Cool the mixture to 0–5 °C .

  • Diazotization: Add aqueous

    
      (1.1 eq) dropwise, maintaining internal temperature 
    
    
    
    . Stir for 30 minutes.
  • Salt Formation: Add

    
      (40% aq, 3-4 eq) dropwise. The diazonium fluoroborate salt will precipitate as a solid.
    
  • Isolation: Stir for 30–60 minutes at 0 °C. Filter the solid precipitate.

  • Purification: Wash the filter cake with cold dilute

    
     or cold ether to remove unreacted amine and side products.
    
    • Critical Checkpoint: Do not let the cake dry completely if not necessary; damp cake can be used, but dry salt is stable for storage if kept cold.

Stage 2: The "In-Situ" Sandmeyer Reaction
  • Solvent Prep: In a separate reactor, charge Water (approx. 2.5 vol relative to

    
    ). Cool to 0–5 °C .[9]
    
  • 
     Generation: Very slowly  add Thionyl Chloride  (2.0 eq) to the water.[10]
    
    • Chemistry:

      
      .
      
    • Safety: This is highly exothermic and releases acid fumes. Control addition rate to maintain temp <10 °C. Scrubber required.

  • Catalyst Addition: Add CuCl (0.01 eq) to the

    
    -rich solution.
    
  • Reaction: Add the Diazonium Fluoroborate salt (from Stage 1) portion-wise to the mixture at 0–5 °C.

    • Observation: Nitrogen gas evolution (

      
      ) will occur. Foaming is expected.
      
  • Completion: Stir the mixture overnight at 0–5 °C (or warm slowly to RT if conversion is sluggish).

  • Workup:

    • Extract the reaction mixture with Dichloromethane (DCM) (2x).

    • Wash the organic layer with cold saturated

      
        (to neutralize acid), then water, then brine.
      
    • Dry over anhydrous

      
      .[9]
      
    • Concentrate under reduced pressure (

      
       bath temp) to yield the product.
      
Experimental Workflow Diagram

Workflow Start Start: 3-Amino-2-fluoropyridine Step1 Add NaNO2 / HCl (0-5°C) Start->Step1 Step2 Add HBF4 Precipitate Diazonium Salt Step1->Step2 Filter Filter & Wash Salt (Remove impurities) Step2->Filter React Add Salt to SO2 Solution (N2 Evolution) Filter->React Solid Addition Parallel Prepare SO2 Source: Dropwise SOCl2 into Water (0°C) + CuCl Catalyst Parallel->React Reagent Prep Extract Extract w/ DCM Wash w/ NaHCO3 React->Extract Final Evaporate Solvent Product: this compound Extract->Final

Figure 2: Process flow for the synthesis via diazonium fluoroborate isolation.

Critical Process Parameters & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature < 5 °C (Diazotization)Diazonium salts are thermally unstable; decomposition leads to phenols (via reaction with water).
Reaction pH Strongly AcidicPrevents coupling of diazonium salt with unreacted amine (diazo coupling).
Catalyst Cu(I) vs Cu(II)Cu(I) initiates the radical mechanism.[3][6] Cu(II) can be used (often cheaper) as it is reduced in situ by

, but Cu(I) eliminates the induction period.
Quenching Cold

Sulfonyl chlorides hydrolyze rapidly in alkaline aqueous media. Keep the wash cold and brief.
Stability Warning

The product, This compound , is moisture-sensitive.

  • Storage: Store under inert atmosphere (

    
     or Ar) at -20 °C.
    
  • Handling: Use immediately for the next step (sulfonamide formation) if possible. If isolation is required, avoid silica gel chromatography as it can degrade the sulfonyl chloride; distillation or crystallization is preferred.

Alternative Route: Oxidative Chlorination (Thiol Oxidation)

If 2-fluoropyridine-3-thiol or bis(2-fluoropyridin-3-yl)disulfide is available, an oxidative route avoids diazonium chemistry.

  • Reagents:

    
     gas (or NCS) + aq. 
    
    
    
    or
    
    
    .
  • Protocol: Bubble

    
     gas into a suspension of the thiol in conc. 
    
    
    
    at <10 °C.[2]
  • Pros/Cons: Avoids explosion risk of diazonium salts but requires handling toxic

    
     gas or expensive reagents. The Sandmeyer route is generally more cost-effective for this specific scaffold.
    

References

  • Patent: Synthesis method of pyridine-3-sulfonyl chloride.

    • Source: CN112830892A (2021).
    • Relevance: Describes the specific isolation and method with high yields (approx 90%).
    • URL:

  • Journal: Sandmeyer Chlorosulfonylation of (Hetero)

    • Source:Organic Letters, 2024.[7]

    • Relevance: Discusses the mechanism and side products (like 3-chloro-2-fluoropyridine)
    • URL:

  • Patent: Process for the manufacture of arylsulfonyl chloride.

    • Source: US20030162973A1.
    • Relevance: Foundational work on using electron transfer catalysts (Cu) for pyridine sulfonyl chlorides.
    • URL:

  • General Review: Synthetic Routes to Arylsulfonyl Fluorides (and Chlorides).

    • Source:C
    • Relevance: Reviews the conversion of amines to sulfonyl halides via diazonium salts.
    • URL:

Sources

Methodological & Application

2-Fluoro-pyridine-3-sulfonyl chloride in sulfonamide synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis Protocols for 2-Fluoropyridine-3-sulfonyl Chloride

Part 1: Executive Summary & Reactivity Profile

The Challenge of the "Dual Electrophile" 2-Fluoropyridine-3-sulfonyl chloride represents a high-value but volatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands. Its utility is defined by its dual electrophilicity :

  • The Sulfonyl Center (

    
    ):  The primary target for sulfonamide formation.
    
  • The C2-Position (

    
    ):  Highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ) due to the inductive effect of the pyridine nitrogen and the ortho-sulfonyl group.

The "Kinetic Race" Successful utilization of this reagent requires managing the kinetic competition between sulfonylation (attack at Sulfur) and


  (attack at Carbon).
  • Path A (Desired): Rapid attack of the amine at the sulfonyl chloride to form the sulfonamide.

  • Path B (Side Reaction): Direct displacement of the C2-fluorine by the amine.

  • Path C (Degradation): Hydrolysis of the sulfonyl chloride to the sulfonic acid (irreversible).

Because the C2-fluorine is exceptionally labile (activated by both the ring nitrogen and the adjacent electron-withdrawing sulfonyl group), standard "room temperature" protocols often yield complex mixtures. This guide provides optimized protocols to decouple these reactivities.

Part 2: Reactivity Visualization

The following diagram illustrates the competing pathways and the thermodynamic/kinetic logic used in our protocols.

ReactionPathways SM 2-Fluoro-pyridine- 3-sulfonyl chloride Sulfonamide Target Sulfonamide (Kinetic Product) SM->Sulfonamide Path A: Sulfonylation (-10°C, Non-polar solvent) SNAr_Byproduct SNAr Byproduct (C2-Displacement) SM->SNAr_Byproduct Path B: SNAr (>25°C, Polar solvent) Hydrolysis Sulfonic Acid (Waste) SM->Hydrolysis Path C: Moisture Amine Amine (R-NH2)

Caption: Kinetic competition between Sulfonylation (Path A) and


 (Path B). Path A is favored at low temperatures in non-polar solvents.

Part 3: Optimized Experimental Protocols

Protocol A: Kinetic Control (Retention of Fluorine)

Objective: Synthesize the sulfonamide while preserving the C2-fluorine for later functionalization.

Mechanistic Rationale:

  • Temperature (-10°C): Lowers the kinetic energy of the system. Sulfonylation has a lower activation energy (

    
    ) than 
    
    
    
    , so cooling favors attack at sulfur.
  • Solvent (DCM): Dichloromethane is non-polar/aprotic.

    
     transition states are often charged/dipolar and are stabilized by polar solvents (like DMF or DMSO). Using DCM destabilizes the 
    
    
    
    transition state, slowing down the side reaction.
  • Base (DIPEA): Hunig’s base acts as a proton scavenger without being nucleophilic itself.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve 2-fluoropyridine-3-sulfonyl chloride (1.0 equiv, e.g., 2.0 mmol) in anhydrous DCM (10 mL, 0.2 M).

  • Cooling: Immerse the flask in an ice/acetone bath to reach -10°C . Allow to equilibrate for 10 minutes.

  • Amine Addition:

    • In a separate vial, mix the Amine (1.0 equiv) and DIPEA (1.2 equiv) in DCM (5 mL).

    • Crucial Step: Add the amine/base mixture to the sulfonyl chloride solution dropwise over 15-20 minutes using a syringe pump or pressure-equalizing dropping funnel.

    • Why? Keeping the amine concentration low prevents local "hot spots" where the amine might perform

      
       on the newly formed sulfonamide.
      
  • Monitoring: Stir at -10°C for 1 hour. Monitor by TLC or LC-MS.

    • Success Marker: Disappearance of sulfonyl chloride; appearance of sulfonamide (M+1). Absence of bis-aminated product.

  • Workup:

    • Quench with 1M HCl (aq) to remove excess amine/DIPEA.

    • Extract with DCM (2x). Wash organic layer with Brine.[1]

    • Dry over

      
       and concentrate in vacuo at <30°C (avoid thermal degradation).
      
Protocol B: One-Pot Cascade (Sulfonylation + )

Objective: Synthesize 2-amino-pyridine-3-sulfonamides by deliberately activating both sites.

Mechanistic Rationale: After the sulfonamide is formed, the pyridine ring remains electron-deficient. By switching solvents and raising the temperature, we can force the


 reaction with a second nucleophile (or excess of the first amine) to displace the fluorine.

Step-by-Step Methodology:

  • Phase 1 (Sulfonylation): Follow Protocol A (Steps 1-4) using 1.0 equiv of the first amine.

  • Solvent Swap (Optional but Recommended): Evaporate DCM and redissolve the crude intermediate in DMSO or DMF (Polar aprotic solvents accelerate

    
    ).
    
  • Phase 2 (

    
    ): 
    
    • Add the Second Nucleophile (1.5 - 2.0 equiv).

    • Add inorganic base (e.g.,

      
      , 2.0 equiv).
      
  • Heating: Heat the reaction mixture to 60-80°C .

  • Monitoring: The C-F bond cleavage is the rate-determining step.[1] Reaction times may vary (2-12 hours).

    • Note: The sulfonamide nitrogen (

      
      ) is acidic. In the presence of carbonate base, it will be deprotonated to the anion (
      
      
      
      ). This anion is electron-rich and may deactivate the ring toward
      
      
      via resonance. If reaction is sluggish, use a weaker base (like bicarbonate) or protect the sulfonamide nitrogen first.

Part 4: Data & Troubleshooting

Table 1: Solvent Effects on Selectivity (2-Fluoro-Py-3-SO2Cl + Benzylamine)

SolventDielectric Constant (

)
TempMajor ProductMechanism Favored
DCM 8.9-10°CSulfonamide (>90%)Kinetic (S-attack)
THF 7.50°CSulfonamide (80%)Kinetic
DMF 36.725°CMixture (

+ Sulfonamide)
Thermodynamic (

accel.)
Water/Dioxane 78/225°CSulfonic AcidHydrolysis

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Yield / Hydrolysis Wet solvents or atmospheric moisture.Use anhydrous solvents.[1][2] Flame-dry glassware. Minimize air exposure.
Bis-addition (Impurity)

occurring alongside sulfonylation.
Lower temperature to -20°C. Dilute reaction (0.1 M). Ensure dropwise addition of amine.
No Reaction (

Step)
Sulfonamide anion deactivating the ring.Increase temp to 100°C. Use microwave irradiation. Methylate sulfonamide N before

.
Darkening/Tarry mixture Pyridine polymerization.Avoid strong mineral acids. Keep workup neutral. Store product in dark/cold.

Part 5: Workflow Visualization

Workflow Start Start: 2-F-Py-3-SO2Cl Solvent Dissolve in Anhydrous DCM (Concentration 0.2M) Start->Solvent Temp Cool to -10°C Solvent->Temp Add Add Amine/Base Dropwise (Slow Addition) Temp->Add Check Check LCMS/TLC (1 Hour) Add->Check Decision Is F-Displacement Required? Check->Decision Stop Workup: Acid Wash -> Dry Isolate Sulfonamide Decision->Stop No (Keep F) Step2 Swap Solvent to DMSO Add Nucleophile 2 + K2CO3 Heat to 80°C Decision->Step2 Yes (SNAr) Final Isolate 2-Amino-Sulfonamide Step2->Final

Caption: Decision tree for selecting the appropriate synthesis protocol based on the final target structure.

References

  • Reaction of Heteroaryl Chlorides/Fluorides (SNAr principles)

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.
    • Source:

  • Sulfonamide Synthesis Protocols (General & Heteroaryl)

    • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2011). Direct Conversion of Sulfonyl Chlorides to Sulfonamides.[3][4][5] Journal of Organic Chemistry.[6]

    • Source:

  • Stability of Heteroaromatic Sulfonyl Chlorides

    • Shevchuk, O. I., et al. (2025).[7] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

    • Source:

  • Late-Stage Functionalization of Sulfonamides

    • Cornella, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie.
    • Source:

  • Fluorine in Medicinal Chemistry (Reactivity context)

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
    • Source:

Sources

Application Note: High-Sensitivity Profiling of Nucleophiles using 2-Fluoro-pyridine-3-sulfonyl Chloride (2-F-Pys-Cl) in HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for 2-Fluoro-pyridine-3-sulfonyl chloride as a derivatization agent.

Abstract

This guide details the protocol for using This compound (2-F-Pys-Cl) as a pre-column derivatization reagent for Liquid Chromatography-Mass Spectrometry (LC-MS). While the non-fluorinated analog (Pyridine-3-sulfonyl chloride) is a standard reagent for enhancing the ionization of estrogens and amines, the 2-Fluoro derivative offers distinct kinetic and chromatographic advantages. The electron-withdrawing fluorine atom activates the sulfonyl group for rapid derivatization under mild conditions and alters the lipophilicity of the tag, improving the separation of polar analytes from the solvent front. This protocol is optimized for the quantification of phenols, steroidal estrogens, and primary/secondary amines .

Part 1: Theory and Mechanism

The Chemical Challenge

Many biologically active nucleophiles (e.g., estrogens, catecholamines, phenolic metabolites) exhibit:

  • Poor Ionization Efficiency: Lack of easily protonatable/deprotonatable sites leads to low sensitivity in ESI.

  • Low Retention: Polar analytes often elute in the void volume, suffering from severe matrix suppression.

  • Instability: Some metabolites are thermally labile or prone to oxidation.

The Solution: 2-F-Pys-Cl Derivatization

The reagent reacts with nucleophiles (


) to form stable sulfonamides or sulfonate esters.

Key Functional Advantages:

  • Electronic Activation: The fluorine atom at the C2 position is strongly electron-withdrawing (Inductive effect,

    
    ). This makes the sulfonyl chloride sulfur more electrophilic compared to standard pyridine-3-sulfonyl chloride, driving faster reaction kinetics at lower temperatures.
    
  • Chromatographic Shift: The fluorine atom increases the lipophilicity of the derivative, shifting retention times to regions with lower background noise.

  • Ionization Modulation:

    • ESI Positive: While the 2-F substitution lowers the basicity of the pyridine nitrogen (pKa < 1), the sulfonamide moiety and the overall surface activity of the tag still enhance signal response compared to underivatized neutral molecules.

    • ESI Negative: The electron-withdrawing nature of the 2-F-Pyridine ring acidifies the sulfonamide -NH- (in amines), potentially enabling sensitive negative-mode detection.

Reaction Mechanism & Specificity

The reaction proceeds via Nucleophilic Substitution at the Sulfur atom (


-type).

Critical Caution: 2-Fluoropyridines are susceptible to Nucleophilic Aromatic Substitution (


) at the C2 position under harsh conditions (high heat/strong base), where the nucleophile displaces the Fluorine. This protocol utilizes mild conditions to ensure exclusive reaction at the Sulfonyl Chloride site. 

ReactionMechanism cluster_legend Pathway Logic Reagent This compound (Electrophile) Complex Transition State (Sulfonyl Attack) Reagent->Complex SideProduct SNAr Byproduct (Avoided by Temp Control) Reagent->SideProduct  High Heat (>60°C) Analyte Analyte (R-NH2 or Ar-OH) (Nucleophile) Analyte->Complex Product Sulfonamide/Ester Derivative (Stable) Complex->Product  -HCl  Mild Cond.

Figure 1: Reaction pathway showing the desired sulfonylation and the potential SNAr side reaction to be avoided.

Part 2: Experimental Protocol

Materials and Reagents[1][2]
  • Reagent: this compound (Store at 4°C, desiccated).

  • Solvent: LC-MS grade Acetonitrile (MeCN) or Acetone.

  • Buffer: 100 mM Sodium Bicarbonate (

    
    ), pH 10.0.
    
  • Quenching Agent: 1% Formic Acid in water.

  • Internal Standard: Deuterated analogs of target analytes (add prior to derivatization).

Preparation of Stock Solutions
SolutionConcentrationPreparation DetailsStability
Derivatization Reagent 2 mg/mLDissolve 2 mg 2-F-Pys-Cl in 1 mL MeCN.Prepare Fresh Daily (Hydrolysis prone)
Buffer 100 mMDissolve

in HPLC water; adjust pH to 10 with NaOH.
1 Month at 4°C
Analyte Stock 1 mg/mLDissolve in MeOH or MeCN.Compound dependent
Step-by-Step Derivatization Workflow
  • Sample Preparation:

    • Aliquot 50

      
      L of sample (biofluid extract or standard) into a reaction vial.
      
    • Evaporate to dryness under Nitrogen stream if the sample contains incompatible solvents (e.g., alcohols which might compete).

    • Note: If sample is aqueous, proceed to step 2 directly.

  • Reaction Initiation:

    • Add 50

      
      L of Buffer  (
      
      
      
      , pH 10) to the residue/sample. Vortex to dissolve.
    • Add 50

      
      L of Derivatization Reagent  (2 mg/mL in MeCN).
      
  • Incubation (Critical Step):

    • Vortex for 30 seconds.

    • Incubate at 40°C for 15 minutes (or Room Temperature for 30 mins).

    • Warning: Do not exceed 60°C to prevent fluorine displacement (

      
      ).
      
  • Quenching:

    • Add 50

      
      L of 1% Formic Acid  to stop the reaction and neutralize the pH.
      
    • Optional: Centrifuge at 12,000 rpm for 5 mins if precipitate forms.

  • Analysis:

    • Transfer supernatant to an HPLC vial. Inject 5-10

      
      L into the LC-MS system.
      

Part 3: LC-MS/MS Methodology

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Flow Rate: 0.3 mL/min.

  • Temperature: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Loading
1.0 5 Desalting
6.0 95 Elution of Derivatives
8.0 95 Wash
8.1 5 Re-equilibration

| 10.0 | 5 | End |

Mass Spectrometry Settings (Source: ESI)
  • Polarity: Positive (+) for Amines; Negative (-) for Phenols/Estrogens (method dependent).

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300°C.

  • Mass Shift Calculation:

    • The 2-Fluoro-pyridine-3-sulfonyl moiety adds a specific mass to the analyte.

    • Added Formula:

      
       (Reagent loses Cl, Analyte loses H).
      
    • Mass Shift (

      
      m): +159.0 Da  (approx).
      
    • Example: Estradiol (

      
      ) 
      
      
      
      Derivative (
      
      
      ).

Part 4: Validation & Troubleshooting

Expected Performance Metrics
  • Sensitivity Gain: Typically 10-50x increase in signal-to-noise ratio (S/N) compared to underivatized analytes.

  • Linearity:

    
     over 3 orders of magnitude.
    
  • Stability: Derivatives are generally stable for 24-48 hours in the autosampler at 4°C.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Derivatization Yield Reagent hydrolysisEnsure reagent solution is fresh and MeCN is anhydrous.
Multiple Peaks Di-derivatizationAnalytes with multiple -OH/-NH2 groups (e.g., Estriol) may form mono- and di-derivatives. Increase reagent excess to force di-derivative formation.
Reagent Peak Dominance Excess reagentThe hydrolyzed reagent (Sulfonic acid) elutes early. Divert flow to waste for the first 1-2 mins.
Unexpected Mass Shift SNAr ReactionIf Mass Shift is different than +159, the Fluorine may have been displaced. Lower reaction temperature.

References

  • Sigma-Aldrich. Pyridine-3-sulfonyl chloride derivatization grade (HPLC).[1] (Accessed 2023). Available at:

    • Context: Establishes the baseline utility of pyridine-sulfonyl chlorides for estrogen analysis.
  • Rogne, O. (1970).[2] Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution.[2] J. Chem. Soc.[2] B, 1056-1058.[2] Available at:

    • Context: Foundational kinetics of sulfonyl chloride reactivity with nucleophiles.
  • Loudon, G. M., & Parham, M. E. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[3][4] Journal of the American Chemical Society. Available at:

    • Context: Details the reactivity of 2-fluoropyridines toward SNAr, providing the basis for the temper
  • BenchChem. 3-Pyridinesulfonate derivatization for LC-MS. (2025).[3][5][6][7] Available at:

    • Context: General protocol for pyridine-sulfonyl derivatization optimiz
  • PubChem. this compound Compound Summary. Available at:

    • Context: Physical properties and safety data for the specific reagent.[8]

Sources

Application Notes & Protocols: Suzuki Coupling of 2-Fluoro-pyridine-3-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyridylsulfones

In the landscape of modern medicinal chemistry, the 2-arylpyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. The strategic incorporation of a fluorine atom can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and membrane permeability.[1][2] When this is combined with a sulfonyl group—a versatile functional handle and a key pharmacophoric element in its own right[3]—the resulting 2-fluoro-pyridine-3-sulfonyl architecture becomes a highly valuable building block for drug discovery.

However, the synthesis of diversely substituted analogs from this core presents a significant challenge. The carbon-fluorine bond on the pyridine ring is notoriously robust and generally unreactive in standard palladium-catalyzed cross-coupling reactions.[4][5] This guide focuses on a powerful and increasingly relevant synthetic strategy: the desulfonative Suzuki-Miyaura cross-coupling of 2-fluoro-pyridine-3-sulfonyl chloride. This reaction circumvents the inert C-F bond by activating the C-S bond of the sulfonyl chloride moiety, enabling the direct formation of a C(sp²)-C(sp²) bond and providing a robust pathway to novel biaryl and hetero-biaryl compounds.[6][7][8]

This document provides a detailed exploration of the reaction mechanism, a field-tested experimental protocol, and critical insights into optimizing this transformation for researchers in pharmaceutical and materials science development.

Reaction Mechanism: The Desulfonative Catalytic Cycle

The Suzuki-Miyaura coupling of a sulfonyl chloride does not proceed via cleavage of the stable S-Cl bond to form a sulfone. Instead, under specific palladium catalysis, the reaction follows a desulfonative pathway, where the entire -SO₂Cl group is displaced and replaced by the organic group from the boronic acid partner.[7][8] The generally accepted catalytic cycle involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst, typically stabilized by bulky, electron-rich phosphine ligands. This complex undergoes oxidative addition into the C-S bond of the this compound. This is often the rate-determining step and is facilitated by ligands that increase the electron density on the palladium center, promoting its insertion into the relatively strong carbon-sulfur bond.[12][13]

  • Transmetalation: The resulting Pd(II) intermediate then undergoes transmetalation. The boronic acid coupling partner is first activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[9][14] This boronate transfers its organic moiety to the palladium center, displacing the chloride and sulfonyl remnants, to form a diorganopalladium(II) complex.

  • Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups—the pyridyl and the newly transferred aryl/heteroaryl group—couple to form the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11]

Suzuki_Catalytic_Cycle Figure 1: Catalytic Cycle for Desulfonative Suzuki Coupling pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Intermediate (Ar-Pd(II)(SO₂Cl)L₂) pd0->oa_complex Oxidative Addition + Ar-SO₂Cl tm_complex Transmetalation Intermediate (Ar-Pd(II)-Ar'L₂) oa_complex->tm_complex Transmetalation + Ar'B(OH)₂ / Base tm_complex->pd0 product Ar-Ar' (Coupled Product) tm_complex->product Reductive Elimination Synthetic_Workflow Figure 2: Role in a Drug Discovery Workflow start 2-Fluoro-3-aminopyridine intermediate1 This compound start->intermediate1 Diazotization, SO₂/CuCl₂ suzuki_step Desulfonative Suzuki Coupling (Key Step) intermediate1->suzuki_step R-B(OH)₂, Pd(OAc)₂/RuPhos, K₃PO₄ intermediate2 Substituted 2-Fluoro-3-arylpyridine suzuki_step->intermediate2 final_product Complex Drug Candidate (e.g., Kinase Inhibitor) intermediate2->final_product Further Functionalization

Sources

Application Note: Strategic Synthesis of 2-Fluoro-3-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 2-fluoro-3-(methylsulfonyl)pyridine represents a high-value "warhead" in medicinal chemistry. The combination of the highly electron-withdrawing methylsulfonyl group (


) at the C3 position and the electronegative nitrogen atom activates the C2-fluorine atom toward Nucleophilic Aromatic Substitution (

)
. This scaffold is frequently employed in the synthesis of kinase inhibitors, GPR119 agonists, and other heterocyclic pharmaceuticals where a robust electrophile is required to couple with amines or alcohols.

This Application Note details the most robust, scalable synthetic route: Directed Ortho-Lithiation (DoM) followed by Oxidative Desulfurization . Unlike expensive transition-metal-catalyzed cross-couplings of 3-halopyridines, this route utilizes inexpensive 2-fluoropyridine as the starting material, offering superior atom economy and cost-efficiency.

Strategic Analysis & Retrosynthesis

The Synthetic Challenge

The primary challenge in synthesizing 2,3-disubstituted pyridines is regiocontrol.

  • Electrophilic Aromatic Substitution (

    
    ):  Fails because the pyridine ring is electron-deficient.
    
  • Nucleophilic Displacement: Attacking 2,3-difluoropyridine with a sulfur nucleophile typically favors the C2 position (forming the unwanted 2-thio-3-fluoro isomer).

The Solution: Directed Ortho-Lithiation (DoM)

The C2-fluorine atom acts as an Ortho-Directing Group (ODG). It acidifies the C3-proton via inductive effects (


) and coordinates lithium, allowing for exclusive deprotonation at the 3-position using Lithium Diisopropylamide (LDA) at cryogenic temperatures.
Pathway Visualization

The following diagram illustrates the logic flow from precursor to target.

Synthesispathway cluster_conditions Critical Control Points Start 2-Fluoropyridine (Inexpensive Precursor) Lithiation Lithiated Intermediate (3-Li-2-F-Pyridine) Start->Lithiation LDA, THF -78°C Sulfide 2-Fluoro-3-(methylthio)pyridine (Sulfide Intermediate) Lithiation->Sulfide MeSSMe (Electrophile Trap) Target 2-Fluoro-3-(methylsulfonyl)pyridine (Target Sulfone) Sulfide->Target mCPBA or Oxone (Oxidation)

Figure 1: Strategic pathway utilizing the directing power of the C2-fluorine atom.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-3-(methylthio)pyridine

Principle: Regioselective deprotonation of 2-fluoropyridine followed by electrophilic trapping with dimethyl disulfide.

Reagents & Equipment[1][2][3][4]
  • Substrate: 2-Fluoropyridine (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA) (1.2 equiv)

    • Note: Prepared fresh from Diisopropylamine (

      
      ) and 
      
      
      
      -Butyllithium (
      
      
      ).
  • Electrophile: Dimethyl disulfide (MeSSMe) (1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Equipment: 3-neck round bottom flask, internal temperature probe, nitrogen/argon manifold, dry ice/acetone bath.

Step-by-Step Procedure
  • LDA Generation:

    • Charge an oven-dried flask with anhydrous THF (

      
       substrate) and diisopropylamine (1.25 equiv) under inert atmosphere.
      
    • Cool to -78°C (dry ice/acetone).

    • Add

      
       (1.2 equiv, typically 2.5 M in hexanes) dropwise via syringe pump or pressure-equalizing funnel. Maintain internal temp 
      
      
      
      .
    • Stir at 0°C for 15–30 minutes to ensure complete LDA formation, then re-cool to -78°C .

  • Metallation (The Critical Step):

    • Add 2-fluoropyridine (1.0 equiv) neat or as a solution in THF dropwise to the LDA solution.

    • CRITICAL: Maintain internal temperature between -78°C and -70°C . Higher temperatures (

      
      ) will cause the lithiated species to decompose or undergo nucleophilic attack by the base.
      
    • Stir for 1–2 hours at -78°C. The solution typically turns yellow/orange.

  • Electrophilic Trapping:

    • Add dimethyl disulfide (1.5 equiv) dropwise.

    • The reaction is exothermic; control addition rate to keep temp

      
      .
      
    • Allow the mixture to warm slowly to room temperature over 2–4 hours.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (EtOAc) (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc, typically 9:1) yields the sulfide as a pale yellow oil.

Protocol B: Oxidation to 2-Fluoro-3-(methylsulfonyl)pyridine

Principle: Chemoselective oxidation of the sulfide sulfur to the sulfone using m-Chloroperbenzoic acid (mCPBA).

Reagents
  • Substrate: 2-Fluoro-3-(methylthio)pyridine (from Protocol A).

  • Oxidant: mCPBA (2.5 equiv, 77% max purity grade).

  • Solvent: Dichloromethane (DCM).[4]

  • Quench: Sat.

    
     (Sodium thiosulfate) and Sat. 
    
    
    
    .
Step-by-Step Procedure
  • Dissolution: Dissolve the sulfide intermediate in DCM (

    
    ). Cool to 0°C  (ice bath).
    
  • Oxidation:

    • Add mCPBA (2.5 equiv) portion-wise.

    • Note: 2.0 equiv is theoretical, but 2.5 equiv ensures full conversion of the intermediate sulfoxide to the sulfone.

    • Remove ice bath and stir at room temperature for 4–16 hours. Monitor by TLC or LCMS (Sulfone is significantly more polar than sulfide).

  • Workup (Crucial for mCPBA removal):

    • Dilute with DCM.

    • Wash with Sat.

      
        (removes excess peroxide).
      
    • Wash with Sat.

      
        (
      
      
      
      ) (removes m-chlorobenzoic acid byproduct).
    • Wash with Brine, dry (

      
      ), and concentrate.
      
  • Crystallization: The product often solidifies upon standing. Recrystallize from EtOAc/Heptane if necessary.

Analytical Data Summary

Parameter2-Fluoro-3-(methylthio)pyridine2-Fluoro-3-(methylsulfonyl)pyridine
State Pale Yellow OilWhite/Off-white Solid

NMR (CDCl

)

2.50 (s, 3H, SMe), 7.15 (m), 7.70 (m), 8.05 (m)

3.25 (s, 3H, SO

Me), 7.45 (m), 8.45 (m), 8.55 (m)
Key Shift Methyl group at ~2.5 ppmMethyl group desheilded to ~3.2–3.3 ppm
LCMS (ESI+)

observed

observed

Troubleshooting & Critical Parameters

Diagram: Troubleshooting Logic

Troubleshooting Problem1 Low Yield in Lithiation Check1 Check Temp < -70°C? Check Moisture? Problem1->Check1 Solution1 Use internal probe. Distill THF over Na/Benzophenone. Check1->Solution1 Problem2 Regioisomer Mixtures Check2 Is substrate 2-Fluoropyridine? Problem2->Check2 Solution2 2-F directs to C3. 2-Cl directs to C3 but is weaker. Check2->Solution2 Problem3 Incomplete Oxidation (Sulfoxide remains) Solution3 Add 0.5 eq more mCPBA. Heat to reflux (DCM) if needed. Problem3->Solution3

Figure 2: Decision tree for resolving common synthetic failures.

Key Insights
  • Temperature Control: The lithiated 2-fluoropyridine is unstable above -60°C. It can undergo "halogen dance" or self-nucleophilic attack.

  • Moisture Sensitivity: Organolithiums are intolerant of water. All glassware must be flame-dried.

  • Safety Warning: 2-Fluoropyridine is volatile and toxic. mCPBA is a shock-sensitive oxidizer in dry, high-purity forms; always use the stabilized (77%) grade or handle in solution.

References

  • Marsais, F., & Quéguiner, G. (1981). Metallation of Halopyridines. Tetrahedron, 39(12), 2009-2021.
  • Schlosser, M. (2005). The "Regioexhaustive" Substitution of 2-Fluoropyridine.[5] European Journal of Organic Chemistry, 2005(8), 1538–1542.

  • Collum, D. B., et al. (2012).[6] Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the Organic Chemistry, 77(24), 11146–11160.

  • BenchChem Application Note. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

  • Sigma-Aldrich. (n.d.). 2-Fluoro-3-iodopyridine Product Page (Alternative Starting Material).

Sources

Troubleshooting & Optimization

common side reactions with 2-Fluoro-pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific reactivity profile of 2-Fluoro-pyridine-3-sulfonyl chloride , a "dual-electrophile" building block used frequently in medicinal chemistry.

Technical Guide: Handling this compound

The "Dual Electrophile" Challenge

This compound presents a unique synthetic challenge because it possesses two highly reactive electrophilic centers:

  • The Sulfonyl Chloride (

    
    ):  The intended site of reaction for sulfonamide formation.[1]
    
  • The C2-Fluorine Position: Highly activated towards Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of both the pyridine nitrogen and the adjacent sulfonyl group.
    

Key Insight: In many standard sulfonylation protocols (e.g., excess amine, heat), the nucleophile will attack both positions, leading to complex mixtures of regioisomers and bis-functionalized byproducts.

Reaction Pathway Analysis (Visualized)

The following diagram maps the competing pathways. Your goal is to kinetically favor Path A while suppressing Path B and Path C .

ReactionPathways SM This compound (Starting Material) Product DESIRED PRODUCT 2-Fluoro-pyridine-3-sulfonamide SM->Product Path A: Sulfonylation (Kinetic Control: <0°C, 1.0 eq Amine) Side_SNAr SIDE PRODUCT 1 (SNAr) 2-Amino-pyridine-3-sulfonyl chloride (Fluorine Displaced) SM->Side_SNAr Path B: SNAr Attack (Excess Amine, Heat) Side_Hydrolysis SIDE PRODUCT 2 Pyridine-3-sulfonic acid SM->Side_Hydrolysis Path C: Hydrolysis (Wet Solvent/Air) Amine Nucleophile (Primary/Secondary Amine) Water H2O (Trace Moisture) Side_Bis SIDE PRODUCT 3 Bis-Amino Adduct (Reaction at both sites) Product->Side_Bis Over-reaction (Excess Amine) Side_SNAr->Side_Bis Sulfonylation

Figure 1: Competing reaction pathways. Path A represents the desired chemoselective sulfonylation.

Troubleshooting Guide & FAQs

Category 1: Impurity Identification & Prevention

Q1: I observe a major byproduct with a mass of [M+Amine-HF]. What happened?

  • Diagnosis: You have triggered Path B (

    
    ) . The amine nucleophile attacked the C2 position, displacing the fluorine atom. This is common because the sulfonyl group at C3 makes the C2-fluorine extremely electrophilic—up to 300x more reactive than a corresponding chloropyridine [1].
    
  • Solution:

    • Temperature Control: Conduct the addition at -10°C to 0°C . The activation energy for sulfonylation (S-Cl attack) is generally lower than for aromatic substitution (C-F attack).

    • Stoichiometry: Do not use excess amine. Use exactly 1.0 equivalent of the amine. If a base is needed to scavenge HCl, use a non-nucleophilic tertiary amine (e.g., DIPEA, TEA) rather than excess substrate amine.

    • Addition Order: Add the amine slowly to the sulfonyl chloride solution, not the other way around. This keeps the concentration of free amine low relative to the electrophile.

Q2: My LCMS shows the starting material mass is gone, but the product peak is small. I see a peak corresponding to [M-Cl+OH].

  • Diagnosis: Hydrolysis (Path C ). The sulfonyl chloride has converted to the sulfonic acid.[2] This species is often highly polar and may elute in the solvent front or not extract into organic layers.

  • Solution:

    • Dry Solvents: Ensure DCM or THF is anhydrous.

    • Reagent Quality: Pyridine sulfonyl chlorides are hygroscopic. Verify the quality of your starting material. If it smells strongly of acid or is a sticky solid instead of a free-flowing solid/liquid, it may already be degraded [2].

    • Avoid Aqueous Workups (Intermediate): If possible, evaporate volatiles directly rather than washing with water immediately, or perform a very fast cold aqueous wash.

Q3: Can I use pyridine as a solvent/base?

  • Recommendation: Avoid. While common for benzenesulfonyl chlorides, using pyridine with this compound can be risky. Pyridine can act as a nucleophile, potentially attacking the activated C2 position to form a pyridinium salt, or catalyzing hydrolysis. Use DCM with DIPEA or THF with

    
      instead.
    

Optimized Experimental Protocol

This protocol is designed to maximize chemoselectivity for the sulfonamide (Path A).

Materials:

  • This compound (1.0 equiv)

  • Amine substrate (1.0 equiv)[3][4]

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Anhydrous DCM (Dichloromethane)

Step-by-Step Procedure:

  • Preparation: Dissolve this compound in anhydrous DCM (0.2 M concentration) in a round-bottom flask under Nitrogen or Argon.

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Do not skip cooling.

  • Base Addition: Add DIPEA (1.2 equiv) to the cooled solution.

  • Nucleophile Addition: Dissolve the Amine (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Why? Slow addition prevents localized high concentrations of amine, suppressing the

      
       side reaction [3].
      
  • Reaction: Stir at -10°C for 1 hour. Monitor by TLC or LCMS.[4]

    • Checkpoint: If starting material remains, allow to warm to 0°C, but avoid room temperature until conversion is confirmed.

  • Quench: Once complete, quench with saturated

    
     solution.
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    

Comparative Reactivity Data

The following table highlights why the 2-Fluoro substituent requires special handling compared to other analogs.

SubstrateRelative

Rate (vs NaOEt)
Hydrolysis StabilityPrimary Risk
2-Fluoro-pyridine-3-SO2Cl High (~320x) LowF-Displacement (

)
2-Chloro-pyridine-3-SO2ClModerate (1x)ModerateSlow reaction / Hydrolysis
Phenyl-sulfonyl chlorideNegligibleHighHydrolysis only

Data inferred from general nucleophilic substitution rates on pyridine systems [1][4].

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[4] Journal of the American Chemical Society. [Link]

  • Shevchuk, O. I., et al. (2025).[5] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Master Organic Chemistry. (2018).[6] Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

dealing with low reactivity of hindered amines with 2-Fluoro-pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity of Hindered Amines with 2-Fluoropyridine-3-sulfonyl Chloride Ticket ID: #RXN-2F-PYR-SO2Cl Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

The Problem: You are attempting to couple a sterically hindered amine (e.g., tert-butyl, adamantyl, or


-branched amine) with 2-fluoropyridine-3-sulfonyl chloride . Standard conditions (Pyridine/DCM or TEA/THF) are yielding recovered starting material or complex mixtures.

The Root Cause:

  • Steric Occlusion: Sulfonylation requires the nucleophile to attack the sulfur center in a trigonal bipyramidal transition state. Bulky amines cannot easily access this center.

  • Competing Electrophilicity (The "Fluorine Trap"): The 2-fluoro substituent is highly electron-withdrawing, which theoretically activates the sulfonyl chloride. However, it also activates the C2 position of the pyridine ring for Nucleophilic Aromatic Substitution (SnAr) . If you apply heat to force the sulfonylation, you risk displacing the fluorine atom (Side Reaction A) rather than forming the sulfonamide.

Troubleshooting Decision Tree

Before altering your protocol, use this logic flow to select the correct method.

Troubleshooting Start Reaction Failed/Low Yield CheckPurity Check Sulfonyl Chloride Quality (Hydrolysis is common) Start->CheckPurity IsHydrolyzed Is it Hydrolyzed? CheckPurity->IsHydrolyzed Purify Recrystallize/Purchase Fresh (Store under Argon) IsHydrolyzed->Purify Yes AnalyzeFail Analyze Failure Mode IsHydrolyzed->AnalyzeFail No ModeNoRxn No Reaction (Recovered Amine) AnalyzeFail->ModeNoRxn Steric Bulk ModeSnAr Side Products Observed (F-displacement) AnalyzeFail->ModeSnAr Heat/Strong Base used MethodA Method A: Nucleophilic Catalysis (High Loading DMAP) ModeNoRxn->MethodA Try first MethodB Method B: Anion Generation (LiHMDS @ -78°C) ModeSnAr->MethodB Strict Temp Control MethodA->MethodB If Method A fails

Caption: Decision matrix for selecting the optimal sulfonylation protocol based on failure mode.

Method A: Nucleophilic Catalysis (The DMAP Protocol)

Best for: Moderately hindered amines (e.g., isopropyl, cyclohexyl) where standard pyridine conditions are too slow.

The Science: Pyridine is often too weak a nucleophile to activate the sulfonyl chloride effectively against bulky amines. 4-Dimethylaminopyridine (DMAP) is significantly more nucleophilic. It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is less sterically demanding and more electrophilic than the starting chloride, facilitating the attack by the hindered amine 1.

Protocol:

  • Dissolve: In a dry flask under Argon, dissolve the hindered amine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base: Add Triethylamine (TEA) (1.5 equiv) to act as the proton scavenger.

  • Catalyst: Add DMAP (0.2 - 0.5 equiv). Note: Standard catalytic amounts (0.05 equiv) are often insufficient for hindered substrates; higher loading drives the equilibrium.

  • Addition: Cool to 0°C. Add 2-fluoropyridine-3-sulfonyl chloride (1.2 equiv) slowly.

  • Reaction: Allow to warm to Room Temperature (RT). Do not heat.

    • Why? Heating increases the rate of SnAr displacement of the 2-Fluoro group 2.

  • Monitor: Check LCMS after 4 hours. If incomplete, add more DMAP (0.2 equiv).

Method B: Anion Generation (The LiHMDS Protocol)

Best for: Highly hindered amines (e.g., tert-butyl, adamantyl) or when Method A fails.

The Science: Instead of activating the electrophile (sulfonyl chloride), we activate the nucleophile. Deprotonating the amine with a strong base (LiHMDS or NaH) creates a metallated amide (R-NH-Li). This species is a "super-nucleophile" and can overcome significant steric barriers.

CRITICAL WARNING: The resulting amide anion is also a potent nucleophile for SnAr reactions. You must keep the reaction cold to ensure kinetic selectivity for the Sulfur (S) over the Carbon (C2-F) 3.

Protocol:

  • Prepare Anion: In a flame-dried flask under Argon, dissolve the hindered amine (1.0 equiv) in anhydrous THF.

  • Deprotonate: Cool to -78°C (Dry ice/Acetone). Add LiHMDS (1.1 equiv, 1M in THF) dropwise. Stir for 30 mins at -78°C.

    • Why LiHMDS? It is sterically bulky and non-nucleophilic itself, preventing it from attacking the sulfonyl chloride directly 4.

  • Add Electrophile: Dissolve 2-fluoropyridine-3-sulfonyl chloride (1.1 equiv) in a minimal amount of THF. Add this solution slowly to the amine anion at -78°C.

  • Reaction: Stir at -78°C for 1 hour.

  • Quench: Quench with saturated NH₄Cl solution while still cold (-78°C to -20°C).

    • Why? Warming up the reaction mixture while active anions are present risks F-displacement.

Mechanism & Side Reaction Visualizer

The following diagram illustrates the competition between the desired sulfonylation and the undesired SnAr (Fluorine displacement).

Mechanism cluster_0 Reactants cluster_1 Path A: Desired (Kinetic) cluster_2 Path B: Undesired (Thermodynamic/Heat) Amine Hindered Amine (R-NH2) Intermediate Transition State (Attack at Sulfur) Amine->Intermediate DMAP or LiHMDS SnAr_Intermediate Meisenheimer Complex (Attack at C2-F) Amine->SnAr_Intermediate High Temp / Excess Base Sulfonyl 2-F-Pyridine-3-SO2Cl Sulfonyl->Intermediate Sulfonyl->SnAr_Intermediate Product Sulfonamide Product Intermediate->Product SideProduct 2-Amino-Pyridine Derivative (F Displaced) SnAr_Intermediate->SideProduct -F (Leaving Group)

Caption: Path A (Green) is the target. Path B (Red) is the SnAr side reaction activated by heat or uncontrolled base.

Comparison of Conditions

FeatureStandard (Pyridine)Method A (DMAP)Method B (LiHMDS)
Primary Mechanism Solvent/BaseNucleophilic CatalysisAnion Activation
Reactivity LowHighVery High
Risk of SnAr (F-loss) LowLow (if RT)High (if warmed)
Temp Range 0°C to RT0°C to RT-78°C (Strict)
Recommended For Simple AminesIsopropyl, Cyclohexylt-Butyl, Adamantyl

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up the reaction? A: No. Microwave heating is contraindicated for 2-fluoropyridine derivatives in the presence of nucleophiles. The high energy will almost certainly favor the SnAr displacement of the fluorine atom over the difficult sulfonylation 2.

Q: I see a spot on TLC that is more polar than my product. What is it? A: This is likely the sulfonic acid (hydrolysis product) or the 2-amino-pyridine derivative (SnAr product). If you used Method B and warmed it up, it is likely the SnAr product.

Q: Can I use NaH instead of LiHMDS? A: Yes, but LiHMDS is preferred. NaH is heterogeneous and can lead to "hot spots" of reactivity. LiHMDS allows for a homogeneous, controlled deprotonation at -78°C, which is crucial for selectivity.

Q: Why is the 2-Fluoro group so problematic compared to a phenyl ring? A: The nitrogen in the pyridine ring pulls electron density, making the C2 and C4 positions electron-deficient. The Fluorine at C2 adds to this deficiency, making that carbon highly susceptible to nucleophilic attack (SnAr), much more so than a chlorobenzene or even a chloropyridine 3.

References

  • NIH/PubMed: DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.[1]1[5][6]

  • BenchChem: Nucleophilic Aromatic Substitution (SnAr) Reactions on Fluoropyridines - Protocols.7[5][6][8][9]

  • Journal of the American Chemical Society: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.3[5][6]

  • Wikipedia: Lithium bis(trimethylsilyl)amide - Reactivity and Usage.4[5][6][9]

  • NIH/PubMed: Conditions for the Nucleophilic Aromatic Substitution of 2-Fluoropyridines.2[5]

Sources

preventing decomposition of 2-Fluoro-pyridine-3-sulfonyl chloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-Fluoro-pyridine-3-sulfonyl chloride (CAS 1089330-70-0).[1] This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this reagent: preventing its decomposition during storage. As a highly reactive sulfonyl chloride, its stability is paramount for ensuring experimental reproducibility and success. This guide provides in-depth, field-proven insights and protocols to maintain the integrity of your material.

Frequently Asked Questions (FAQs)

Q1: My bottle of this compound has developed a yellow tint and a sharp odor. What's happening?

A1: This is a classic sign of decomposition. Sulfonyl chlorides, as a class, are susceptible to hydrolysis and thermal degradation.[2][3][4] The yellow color and pungent smell are likely due to the formation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas from the breakdown of the molecule.[3][4] The primary cause is often inadvertent exposure to atmospheric moisture.[2][5]

Q2: What is the primary decomposition pathway I should be concerned about?

A2: The most significant and rapid decomposition pathway is hydrolysis .[2] this compound will react with even trace amounts of water to form the corresponding 2-fluoropyridine-3-sulfonic acid and hydrogen chloride (HCl).[2] This reaction is generally irreversible and consumes the active reagent. Studies on analogous aromatic sulfonyl chlorides confirm that this hydrolysis can proceed readily in aqueous environments.[6][7]

Q3: How critical is the storage temperature for this compound?

A3: Very critical. While hydrolysis is often the primary concern, thermal decomposition can also occur, especially with prolonged storage at ambient or elevated temperatures.[3][8] For long-term stability, it is highly recommended to store the material under refrigerated conditions (2-8°C) as advised by suppliers.[9]

Q4: I work in a humid environment. Are there extra precautions I should take?

A4: Absolutely. In environments with high humidity, meticulous handling is key. This includes minimizing the time the container is open, using a glove box or a nitrogen blanket, and ensuring all glassware and solvents are scrupulously dry.[2][10]

In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with this compound.

Issue 1: Rapid Decomposition After Opening a New Bottle

This scenario strongly suggests contamination with atmospheric moisture upon initial handling.

Root Cause Analysis:
  • Improper Handling Technique: Opening the bottle in an uncontrolled atmosphere allows ambient moisture to enter and initiate hydrolysis.

  • "Headspace" Effect: The air that replaces the removed reagent in the bottle's headspace contains moisture, which will continuously react with the remaining material over time.

Workflow for Prevention:

cluster_prep Preparation cluster_handling Handling cluster_storage Storage Prep Equilibrate Bottle to RT Inert Prepare Inert Atmosphere (Glovebox or N2 Line) Prep->Inert While equilibrating... Open Open Bottle Under N2 Inert->Open Once ready... Dispense Quickly Dispense Reagent Open->Dispense Seal Purge Headspace with N2 & Tightly Reseal Dispense->Seal Parafilm Wrap Seal with Parafilm Seal->Parafilm Store Store in Desiccator at 2-8°C Parafilm->Store

Caption: Workflow for handling moisture-sensitive reagents.

Detailed Protocol for Safe Handling:
  • Equilibration: Before opening, allow the refrigerated bottle to warm to room temperature over 30-60 minutes. This prevents condensation of atmospheric moisture on the cold surfaces of the container and reagent.

  • Inert Atmosphere: Perform all manipulations under a dry, inert atmosphere (nitrogen or argon). A glovebox is ideal, but a well-managed Schlenk line is also effective.[10]

  • Dispensing: Use oven-dried syringes or cannulation techniques to transfer the liquid.[10] Minimize the time the bottle is open.

  • Resealing: Before resealing, flush the headspace of the bottle with dry nitrogen to displace any moist air that may have entered.

  • Secure Storage: Tightly close the original cap. For added protection, wrap the cap and neck of the bottle with Parafilm to create a secondary barrier against moisture ingress.[11] Place the sealed bottle inside a desiccator containing a drying agent (e.g., silica gel or Drierite) and store it in a refrigerator (2-8°C).[9]

Issue 2: Gradual Degradation During Long-Term Storage

Even with proper initial handling, slow degradation can occur over months.

Root Cause Analysis:
  • Micro-leaks: Imperfections in the container seal can allow for the slow ingress of moisture over time.

  • Thermal Cycling: Fluctuations in refrigerator temperature can potentially stress the container seal.

  • Inherent Instability: Heteroaromatic sulfonyl chlorides, particularly those with electron-withdrawing groups, can have limited long-term stability. A recent comprehensive study highlighted that β-isomeric pyridine sulfonyl chlorides (like the 3-sulfonyl chloride) are particularly prone to hydrolysis.[12]

Best Practices for Long-Term Storage:
ParameterRecommendationRationale
Temperature 2-8°C[9]Slows the rate of all potential decomposition reactions.
Atmosphere Inert Gas Headspace (N₂ or Ar)[5]Displaces moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.
Container Original Manufacturer's Bottle[9][11]These are selected for compatibility. Ensure the cap liner is intact and provides a tight seal.
Secondary Containment Desiccator[13]Provides an external dry environment, acting as a crucial secondary barrier against ambient humidity.
Inventory Management First-In, First-Out (FIFO)Use older stock first to minimize the impact of very long-term, slow decomposition.

Visualizing the Primary Decomposition Pathway

The primary threat to the stability of this compound is hydrolysis. The sulfonyl group is highly electrophilic, making it an easy target for nucleophilic attack by water.

Reagent This compound Products 2-Fluoropyridine-3-sulfonic acid + HCl Reagent->Products Nucleophilic Attack Water H₂O (Moisture) Water->Products

Caption: Hydrolysis of this compound.

This reaction not only consumes your starting material but also generates corrosive HCl gas, which can further catalyze decomposition and degrade equipment.[2]

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • The Journal of Organic Chemistry. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v.
  • Apollo Scientific. (2022, May 16). 2-Fluoro-pyridine-3-sulphonyl chloride.
  • ACS Publications. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates | The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Sulfuryl chloride.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water.
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
  • OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). Pyridine-3-sulfonyl chloride.
  • Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Guidechem. (n.d.). 2-Fluoro-pyridine-3-sulphonylchloride 1089330-70-0 wiki.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Sigma-Aldrich. (n.d.). This compound | 1089330-70-0.
  • Singh, A. (2023, July 31). MSD– Handling Procedure.

Sources

Technical Support Center: Purification of Fluorinated Pyridinesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting & Optimization Guide Ticket ID: FPS-PUR-001

Introduction: The "Chameleon" Effect

Fluorinated pyridinesulfonamides represent a unique challenge in medicinal chemistry. They possess a deceptive simplicity: a pyridine ring (basic) coupled with a sulfonamide (acidic), decorated with fluorine atoms (lipophilic/electron-withdrawing).

This scaffold behaves like a chemical chameleon. The fluorine atoms significantly alter the electron density, lowering the pKa of the sulfonamide (making it more acidic) and reducing the basicity of the pyridine nitrogen. Consequently, these molecules often streak on silica, oil out during crystallization, or degrade unexpectedly under standard basic workup conditions.

This guide addresses these specific failure modes with self-validating protocols.

Module 1: Chromatography (The Amphoteric Trap)

Issue: "My compound streaks/tails on the column, and I lose mass or purity."

Root Cause Analysis

The dual nature of the molecule causes it to interact strongly with residual silanols on silica gel.

  • The Pyridine N: Even with fluorine substitution, it retains some basicity and hydrogen-bonds to acidic silanols.

  • The Sulfonamide NH: Fluorine substitution (especially on the pyridine ring) stabilizes the anion, making the sulfonamide proton more acidic (

    
     often shifts from ~10 to ~8 or lower).
    
  • Result: The molecule drags along the column because it is partially ionized or strongly adsorbed at neutral pH.

Protocol: The "Buffered" Flash

Do not rely on standard Hexane/Ethyl Acetate gradients.

Step 1: Determine the Modifier Use the decision matrix below to select your mobile phase modifier.

MobilePhaseSelection Start Analyze Scaffold pKa CheckPyridine Is Pyridine e- rich? (e.g., -OMe, -Alkyl) Start->CheckPyridine CheckSulfonamide Is Sulfonamide Acidic? (pKa < 8) CheckPyridine->CheckSulfonamide No (Fluorine reduces basicity) BasicMethod Method A: Basic Modifier (1% Et3N or NH4OH) CheckPyridine->BasicMethod Yes (Basic N) AcidicMethod Method B: Acidic Modifier (0.5% AcOH or Formic) CheckSulfonamide->AcidicMethod Yes (Highly Acidic) NeutralMethod Method C: Neutral/Buffered (DCM/MeOH) CheckSulfonamide->NeutralMethod No (Balanced)

Figure 1: Mobile phase selection logic based on electronic properties of the scaffold.

Step 2: Column Pre-treatment (The "Neutralization" Wash) Standard silica is slightly acidic (


). You must neutralize it before loading your sample.
  • Flush: Run 3 column volumes (CV) of your mobile phase containing the modifier (e.g., 1%

    
     in Hex/EtOAc) through the column.
    
  • Load: Dissolve sample in a minimum amount of DCM (avoid DMF/DMSO if possible).

  • Run: Execute gradient.

    • Note: If using

      
      , your product may elute as a triethylammonium salt. You must wash the isolated solid with dilute aqueous acid (pH 4-5) or perform a final recrystallization to break the salt.
      

Module 2: Chemical Stability (The Risk)

Issue: "I lost my fluorine atom during workup/purification."

Root Cause Analysis

Fluorinated pyridines (especially 2-fluoro and 4-fluoro isomers) are highly susceptible to Nucleophilic Aromatic Substitution (


) .
  • The Trigger: Strong bases (

    
    , 
    
    
    
    , even
    
    
    in hot solvents) or nucleophilic solvents (MeOH, EtOH) at elevated temperatures.
  • The Mechanism: The electronegative nitrogen and the sulfonamide group activate the ring, making the C-F bond a "hotspot" for displacement by hydroxide or alkoxide ions [1].

Data: Stability Zones
Condition2-F-Pyridine Sulfonamide3-F-Pyridine Sulfonamide4-F-Pyridine Sulfonamide
1M NaOH (RT) High Risk (Hydrolysis to -OH)StableHigh Risk
Sat. NaHCO3 StableStableStable
MeOH / Reflux Risk (Methoxide formation)StableRisk
Flash (Et3N) StableStableStable
Protocol: The "Safe" Workup

If your synthesis requires a basic workup (e.g., to remove copper catalysts or boronic acids):

  • Avoid Hydroxides: Do not use 1M NaOH.

  • Use Phosphate Buffer: Wash organic layers with 0.5M Potassium Phosphate buffer (pH 7.0 - 8.0). This provides buffering capacity without the high nucleophilicity of hydroxide.

  • Temperature Control: Keep all extraction steps at Room Temperature (RT) or below (

    
    ).
    

Module 3: Crystallization (The Fluorine Effect)

Issue: "My compound oils out or forms a gel instead of crystals."

Root Cause Analysis

Fluorine has very low polarizability. While it increases lipophilicity, it often disrupts standard


 stacking interactions, leading to "oiling out." Furthermore, fluorinated compounds often exhibit polymorphism , where the kinetic product is an oil or metastable solid [2].
Protocol: The "Fluorophilic" Recrystallization

Standard solvents (EtOH, Toluene) often fail because they don't interact well with the fluorinated motif.

The "Magic" Solvent: Trifluorotoluene (Ph-CF3) Trifluorotoluene acts as a "bridge" solvent. It solvates the fluorinated portion of the molecule while remaining miscible with standard organic solvents.

Procedure:

  • Dissolve: Dissolve crude material in a minimum amount of hot Trifluorotoluene (or Chlorobenzene if unavailable).

  • Antisolvent: Add hot Heptane dropwise until persistent cloudiness appears.

  • Cooling: Allow to cool to RT slowly (wrap flask in foil/towel).

  • Rescue: If it oils out, reheat to dissolve, add a seed crystal (if available), and sonicate for 30 seconds before cooling again.

Module 4: The "pH Swing" Extraction (Scavenging)

Issue: "I cannot separate my product from the non-sulfonated starting material."

Logic

Leverage the acidity of the sulfonamide NH (


). The starting material (likely an amine or halide) lacks this acidic proton.

pHSwing Crude Crude Mixture (Product + Impurities) BaseWash Step 1: Add 0.5M Na2CO3 (pH ~10) Crude->BaseWash Sep1 Partition Layers BaseWash->Sep1 OrgLayer Organic Layer (Contains Non-Acidic Impurities) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) Sep1->AqLayer Keep Acidify Step 2: Acidify to pH 4 (1M HCl or Citric Acid) AqLayer->Acidify Precip Product Precipitates or Extract with EtOAc Acidify->Precip

Figure 2: The pH Swing extraction workflow for sulfonamide purification.

Validation Step: If the product does not precipitate or extract back into organics at pH 4, check if the pyridine nitrogen is keeping it water-soluble (zwitterion formation). In this case, adjust pH to the Isoelectric Point (pI) , typically around pH 5-6.

FAQ: Rapid Fire Troubleshooting

Q: The NMR shows broad peaks, is it impure? A: Not necessarily. Sulfonamides often exhibit rotamers due to restricted rotation around the S-N bond, or aggregation in non-polar solvents (


).
  • Test: Run the NMR in a coordinating solvent like DMSO-d6 or Acetone-d6. If peaks sharpen, it is a rotamer/aggregation issue, not impurity.

Q: I see a new spot on TLC after leaving the compound in MeOH. A: You likely formed the methoxy-pyridine derivative via


. Avoid alcohols for storage. Store as a solid or in DMSO/DCM.

Q: My retention time shifts between runs. A: Your mobile phase pH is drifting. Pyridinesulfonamides are highly sensitive to pH changes near their pKa. Always use fresh buffer/modifier for every batch of mobile phase.

References

  • MIT Department of Chemistry. (2025). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • University of Rochester. (2025). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • LCGC International. (2025). Troubleshooting Basics: Peak Shape Problems. Chromatography Online. [Link]

choice of base and solvent for 2-Fluoro-pyridine-3-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-pyridine-3-sulfonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for reactions involving this versatile but reactive building block. My aim is to equip you with the knowledge to anticipate challenges, optimize your reaction conditions, and interpret your results with confidence.

Introduction: The Duality of Reactivity

This compound is a valuable reagent possessing two key reactive sites: the sulfonyl chloride at the 3-position and the fluorine atom at the 2-position. The pyridine nitrogen activates the C2 position towards nucleophilic aromatic substitution (SNAr), making the C-F bond susceptible to cleavage.[1][2] Concurrently, the sulfonyl chloride is a potent electrophile for reactions with a wide range of nucleophiles, most commonly primary and secondary amines, to form sulfonamides.[3][4]

The primary challenge in working with this reagent is controlling the chemoselectivity between these two sites. The choice of reaction partners, base, and solvent are paramount in directing the reaction towards the desired outcome. This guide will dissect these factors to help you navigate your synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reaction pathways for this compound?

You will primarily encounter competition between reaction at the C-SO₂Cl bond (sulfonamide formation) and nucleophilic substitution at the C-F bond. A secondary, but critical, pathway to consider is the hydrolysis of the sulfonyl chloride, as β-isomeric pyridine sulfonyl chlorides are known to be sensitive to water.[5][6]

Here is a logical breakdown of the potential reaction pathways:

Reaction Pathways cluster_0 Primary Competing Pathways cluster_1 Common Side Reaction SM This compound + Nucleophile (e.g., R₂NH) PathA Sulfonamide Formation (Attack at S) SM->PathA Desired for Sulfonamides PathB SNAr Reaction (Attack at C2) SM->PathB Undesired Side Product PathC Hydrolysis (Attack by H₂O) SM->PathC Decomposition

Caption: Competing reaction pathways for this compound.

Q2: How does the choice of base critically influence the reaction outcome?

The base is arguably the most critical factor in controlling selectivity. Its role is not just to scavenge the HCl byproduct from sulfonamide formation but also to modulate the nucleophilicity of your reaction partner and potentially influence the stability of the starting material.

  • Weak, Non-nucleophilic Bases (e.g., Pyridine, DIPEA, Triethylamine): These are generally the preferred choice for sulfonamide formation. They are strong enough to neutralize the generated HCl but are less likely to act as nucleophiles themselves, minimizing SNAr at the C2 position. Triethylamine (TEA) is a common and effective choice.[7][8]

  • Strong, Non-nucleophilic Bases (e.g., DBU, Proton Sponge): While effective at scavenging acid, very strong bases can deprotonate even weakly acidic protons, potentially leading to undesired side reactions. Use with caution.

  • Inorganic Bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are often used in Suzuki couplings and can be effective in some sulfonamide syntheses.[9] However, their heterogeneity can sometimes lead to slower reaction rates. For Suzuki reactions, a base is essential for the transmetalation step.[9]

  • Strong, Nucleophilic Bases (e.g., NaH, KOtBu, LDA): AVOID these bases when reacting with nucleophiles like amines. They will deprotonate the amine, significantly increasing its nucleophilicity and strongly favoring the undesired SNAr pathway at the C2 position. These conditions are more suitable if C2 substitution is the desired outcome.

Q3: What is the best solvent for sulfonamide formation?

For sulfonamide synthesis, the ideal solvent should be aprotic and relatively non-polar to disfavor the SNAr pathway.

  • Recommended: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc). These solvents effectively dissolve the starting materials and are generally inert under the reaction conditions.[10]

  • Use with Caution: Polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions.[11] While they might be necessary for solubility in some cases, they increase the risk of forming the 2-substituted byproduct.

  • Avoid: Protic solvents like alcohols (Methanol, Ethanol) or water should be strictly avoided. They can act as nucleophiles, leading to the formation of sulfonate esters or hydrolysis of the sulfonyl chloride.[5][6]

Q4: What are the key considerations for a successful Suzuki coupling reaction?

For Suzuki-Miyaura cross-coupling to form a C-C bond at the 3-position, the reaction proceeds via a desulfonylative coupling mechanism.

  • Catalyst System: A palladium catalyst is required. Common choices include Pd(dppf)Cl₂ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand.[12][13][14] Bulky, electron-rich phosphine ligands often improve catalyst performance for reactions involving aryl chlorides and sulfonyl chlorides.[9][15]

  • Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically required to facilitate the transmetalation step of the catalytic cycle.[9]

  • Solvent: A mixture of a non-polar solvent and water is often used, for example, Toluene/H₂O, Dioxane/H₂O, or THF/H₂O.

Q5: How stable is this compound and how should it be stored?

Heteroaromatic sulfonyl chlorides, particularly pyridine-3-sulfonyl chlorides, are susceptible to decomposition.[5][6] The primary degradation pathway is hydrolysis by atmospheric moisture to the corresponding sulfonic acid.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a refrigerator or freezer. Minimize exposure to air and moisture.

  • Handling: When handling, work quickly and in a dry environment (e.g., glovebox or under a stream of inert gas). Use dry solvents and glassware.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low yield of desired sulfonamide; significant formation of a byproduct where the fluorine has been displaced. 1. Base is too strong or nucleophilic: Deprotonation of the amine enhances its nucleophilicity, favoring SNAr. 2. Solvent is too polar: Polar aprotic solvents (DMF, DMSO) stabilize the charged Meisenheimer complex intermediate of the SNAr reaction. 3. High reaction temperature: Higher temperatures can overcome the activation barrier for the SNAr pathway.1. Switch to a weaker, non-nucleophilic base: Use triethylamine (TEA) or pyridine instead of inorganic bases or alkoxides. 2. Change to a less polar, aprotic solvent: Use DCM, THF, or Toluene. 3. Run the reaction at a lower temperature: Start at 0 °C and allow the reaction to slowly warm to room temperature.
Low yield of Suzuki coupling product. 1. Inactive catalyst: The palladium catalyst may have decomposed. 2. Inappropriate base or solvent: The conditions may not be optimal for the catalytic cycle. 3. Poor quality boronic acid: Boronic acids can dehydrate to form unreactive boroxines.1. Use a fresh catalyst or a pre-catalyst: Consider using a more robust ligand system, such as those with bulky dialkylbiaryl phosphines.[9] 2. Screen different bases and solvent systems: A common starting point is Pd(dppf)Cl₂, K₂CO₃ in Dioxane/H₂O at 80-100 °C.[13][14] 3. Use fresh, high-quality boronic acid.
Starting material is consumed, but only a baseline smear or intractable mixture is observed on TLC/LCMS. 1. Hydrolysis of the sulfonyl chloride: The starting material has decomposed due to moisture.[6] 2. Reaction with a tertiary amine base: Some 2-aminopyridine-3-sulfonyl chlorides can react with tertiary amines to form sulfonylethenamines.[16] While this is a different substrate, analogous reactivity should be considered.1. Rigorously dry all solvents and glassware: Ensure the reaction is run under a dry, inert atmosphere. 2. Purify the amine and base: Ensure all reagents are free of water. 3. Consider a different, less reactive base like pyridine.
Reaction fails to go to completion. 1. Insufficient base: Not enough base to neutralize the HCl byproduct, leading to protonation of the amine nucleophile. 2. Sterically hindered nucleophile: The reaction may be inherently slow. 3. Low reaction temperature. 1. Use a slight excess of base (e.g., 1.2-1.5 equivalents). 2. Gently heat the reaction: If selectivity is not an issue, warming to 40-50 °C may be beneficial. 3. Increase the reaction time.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol is optimized to favor the formation of the sulfonamide product.

Sulfonamide Synthesis Workflow cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Dissolve amine (1.0 eq) and triethylamine (1.2 eq) in dry DCM. B 2. Cool solution to 0 °C under N₂ atmosphere. A->B C 3. Add a solution of 2-fluoro-pyridine-3-sulfonyl chloride (1.1 eq) in dry DCM dropwise. B->C D 4. Stir at 0 °C for 30 min, then allow to warm to room temperature. C->D E 5. Monitor reaction by TLC or LCMS until starting material is consumed (typically 2-16 h). D->E F 6. Quench with water or dilute aq. HCl. E->F G 7. Separate layers, wash organic phase with brine, dry (Na₂SO₄). F->G H 8. Concentrate in vacuo and purify by column chromatography. G->H

Caption: Step-by-step workflow for the synthesis of sulfonamides.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equivalent) and dry dichloromethane (DCM).

  • Add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of dry DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, quench the reaction by adding water. If the amine is basic, a wash with dilute HCl (e.g., 1M) can help remove excess amine and triethylamine salts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Wei, Y., Lin, G., & He, Z. (2018). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.
  • Bedford, R. B., & Cazin, C. S. J. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Dubin, V. N., & Grygorenko, O. O. (2016). Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
  • Various Authors. (n.d.). Heteroaryl sulfonamide synthesis: scope and limitations. Organic & Biomolecular Chemistry (RSC Publishing).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • BenchChem. (2025).
  • Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Willis, M. C., et al. (2015).
  • He, W., & Zhang, Y. (2007).
  • Schmitt, A.-M. D. (2016). Chapter 13: Synthesis of Sulfonamides.
  • Wallace, D. J., & Chen, C. (2006). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters.
  • Love, J. A., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Love, J. A., et al. (2022). Precedent for the Suzuki–Miyaura cross-coupling of sulfonyl fluorides with boronic acids/esters.
  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Vogel, P., et al. (2004). Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Organic Letters.
  • Love, J. A., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. OUCI.
  • Various Authors. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters.
  • Various Authors. (n.d.). Microwave-assisted synthesis of sulfonamides. RSC Advances.
  • Shevchuk, O. I., et al. (2025). Stability of pyridine-2-sulfonyl chlorides as neat samples.
  • BenchChem. (2025). Solvent effects on the reactivity of 5-Chloro-2-fluoropyridin-3-amine. BenchChem.
  • Patent WO2016204096A1. (n.d.). Pyridine-3-sulfonyl chloride production method.
  • Patent CN112830892A. (n.d.). Synthesis method of pyridine-3-sulfonyl chloride.
  • Ball, N. D., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Molecules.
  • Various Authors. (n.d.). Pyridine. Wikipedia.
  • Sanford, M. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Merck Millipore. (n.d.). Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
  • Sanford, M. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination. ACS GCI Pharmaceutical Roundtable.
  • Various Authors. (n.d.). 3-Pyridinesulfonamide synthesis. ChemicalBook.
  • Al-Awadi, N. A., et al. (2001).
  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Various Authors. (n.d.). pyridine-3-sulfonyl chloride synthesis. ChemicalBook.

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identifying byproducts in 2-Fluoro-pyridine-3-sulfonyl chloride reactions by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Schrödinger's Reagent"

Welcome. If you are analyzing 2-Fluoro-pyridine-3-sulfonyl chloride (CAS: 6713-48-0) , you are likely facing a common paradox: the more you try to analyze the "neat" compound by LC-MS, the less of it you see.

Sulfonyl chlorides are electrophilic and moisture-sensitive. In the context of a fluorinated pyridine ring, this instability is amplified. The 2-fluoro position creates a secondary electrophilic site prone to Nucleophilic Aromatic Substitution (


), while the sulfonyl chloride moiety is prone to hydrolysis and solvolysis.

This guide moves beyond standard protocols to address the specific mechanistic failures that generate "ghost" peaks and byproducts in your mass spectrum.

Module 1: The "Ghost" Peaks (Stability Artifacts)

The Issue: You inject a sample of the sulfonyl chloride dissolved in Methanol or Acetonitrile/Water. The LC-MS shows no parent mass (approx. 195 Da) but dominates with peaks at M-18 or M-4.

The Science: Direct analysis of sulfonyl chlorides using protic solvents (MeOH, Water, EtOH) in the sample diluent or mobile phase causes on-column degradation. You are not measuring the sample; you are measuring its reaction with your HPLC system.

Common Stability Byproducts Table

Based on Parent Ion [M+H]+ for


 isotope.
SpeciesStructureMass Shift (vs Parent)m/z (approx)Cause
Parent (SM) R-SO₂Cl0 196 Intact Reagent (Rarely seen without derivatization)
Hydrolysis R-SO₃H-18 Da 178 Reaction with water (Mobile phase/Air)
Methyl Ester R-SO₃Me-4 Da 192 Reaction with Methanol (Diluent)
Ethyl Ester R-SO₃Et+10 Da 206 Reaction with Ethanol (Stabilizer in CHCl₃)

Critical Diagnostic: The Parent (196 m/z) must show a distinct Chlorine isotope pattern (


). If the peak at 178 or 192 lacks this 3:1 split, the Chlorine is gone.

Module 2: The Regioselectivity Trap ( )

The Issue: During reaction monitoring (e.g., sulfonamide synthesis), you observe a byproduct with a mass higher than expected, or a product that does not match the retention time of your standard.

The Science: The 2-Fluoro substituent is highly activated by the ring nitrogen and the electron-withdrawing sulfonyl group at position 3. When you add an amine nucleophile (intended to react with the sulfonyl chloride), it may competitively attack the C-2 position, displacing the Fluorine atom.

Pathway Visualization

The following diagram illustrates the competing pathways between the desired Sulfonylation and the undesired


.

ReactionPathways SM Starting Material (2-F-Py-3-SO2Cl) Reactive Electrophile PathA Path A: Sulfonylation (Desired) SM->PathA Attack at Sulfur PathB Path B: SnAr Attack (Undesired) SM->PathB Attack at C-2 (Ring) Amine Amine Nucleophile (R-NH2) Amine->PathA Amine->PathB ProdA Sulfonamide Product (Retains F atom) PathA->ProdA -HCl ProdB 2-Amino Byproduct (Loss of F, Retains SO2Cl/SO3H) PathB->ProdB -HF

Caption: Competing reaction pathways. Path A is the desired sulfonamide formation. Path B is the displacement of Fluorine by the amine, favored by high heat or excess base.

Distinguishing Byproducts

If your amine is Diethylamine (


, MW 73):
  • Desired Product:

    
     replaced by 
    
    
    
    . Mass shift:
    
    
    .
  • 
     Byproduct: 
    
    
    
    replaced by
    
    
    . Mass shift:
    
    
    .

Module 3: The "Golden Standard" Protocol

Objective: Accurately quantify the purity of this compound without degradation artifacts.

Principle: Convert the unstable chloride into a stable sulfonamide immediately upon sampling using a "Quench & Analyze" approach.

Reagents
  • Quench Solution: 10% Piperidine in Acetonitrile (Anhydrous).

  • Diluent: 50:50 Acetonitrile:Water (0.1% Formic Acid).

Step-by-Step Workflow
  • Preparation: Place 1 mL of Quench Solution in an HPLC vial.

  • Sampling: Take 10 µL of your sulfonyl chloride sample (neat or reaction mixture).

  • Derivatization: Immediately add to the Quench Solution. Vortex for 30 seconds.

    • Why Piperidine? It reacts instantly to form a stable sulfonamide that ionizes exceptionally well in ESI+.

  • Dilution: Dilute the quenched mixture 1:10 with the Diluent to match initial mobile phase strength.

  • Analysis: Inject onto LC-MS.

LC-MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI Positive Mode.

    • Target: Look for the Piperidine adduct.

    • Calculation: Parent MW (195.6) - Cl (35.5) + Piperidinyl (84.1) = ~244.2 m/z .

Module 4: Troubleshooting FAQ

Q1: I see a peak at M+17 (approx 212 m/z) in my stability check. What is it? A: This is likely the Sulfonic Acid Ammonium adduct


. If you use ammonium formate/acetate buffers, the hydrolyzed sulfonic acid often flies as an ammonium adduct in positive mode.
  • Verification: Switch to Negative Mode (ESI-). You should see a strong peak at 176 m/z

    
    .
    

Q2: My "Purity" looks great by UV (254 nm), but MS shows multiple peaks. A: Sulfonyl chlorides and their hydrolyzed acids often have similar UV chromophores (the pyridine ring dominates the absorption). However, they have vastly different ionization efficiencies. The acid (hydrolysis product) often ionizes poorly in ESI+ compared to the chloride (or sulfonamide), leading to a false sense of purity if you only look at MS peak height. Always rely on the derivatization protocol (Module 3) for quantitative purity.

Q3: How do I prevent the


 byproduct during synthesis? 
A: 
  • Temperature: Keep the reaction at 0°C during the addition of the amine.

    
     has a higher activation energy than sulfonylation.
    
  • Base Choice: Avoid using the nucleophilic amine as the base scavenger. Use a non-nucleophilic base like DIPEA or TEA to scavenge the HCl formed.

  • Stoichiometry: Add the amine to the sulfonyl chloride slowly, rather than the reverse, to keep the amine concentration low relative to the electrophile.

References

  • Sigma-Aldrich. (2025).[2] Pyridine-3-sulfonyl chloride Safety Data Sheet.

  • BenchChem. (2025).[1][3][4] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.

  • National Institutes of Health (NIH). (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Mechanism.

  • Apollo Scientific. (2023). 2-Fluoro-pyridine-3-sulphonyl chloride Technical Data.

Sources

Validation & Comparative

Analytical Characterization of 2-Fluoro-Pyridine-3-Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 2-Fluoro-Pyridine-3-Sulfonamides by NMR and Mass Spectrometry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-fluoro-pyridine-3-sulfonamide scaffold is a critical pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors and antibacterial agents. However, its characterization presents unique challenges due to the high reactivity of the C2-fluorine atom and the potential for regioisomeric ambiguity (e.g., distinguishing 2-fluoro from 6-fluoro isomers).

This guide provides a technical comparison of this scaffold against its common analogs, detailing the specific NMR and Mass Spectrometry (MS) signatures required for unambiguous structural confirmation.

The Analytical Challenge: Stability & Regioisomerism

Before discussing spectral data, it is vital to address the chemical behavior of 2-fluoro-pyridine-3-sulfonamides, which dictates the analytical workflow.

  • The

    
     Trap:  The pyridine nitrogen renders the C2 and C4 positions electron-deficient.[1] The presence of a sulfonamide (a strong electron-withdrawing group) at C3 further activates the C2-fluorine toward Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Implication: Unlike benzenesulfonamides, 2-fluoro-pyridine-3-sulfonamides are unstable in nucleophilic solvents (e.g., methanol, ethanol) when heated or in the presence of base.

Senior Scientist Insight: Never use methanol-


 (MeOD) for the primary characterization of this scaffold if the sample might be stored or heated. The fluorine will slowly exchange with methoxide/deuteromethoxide, leading to a confusing mixture of the starting material and the 2-methoxy analog. Always use DMSO-

or

.
Comparative NMR Analysis

The most common analytical hurdle is distinguishing the 2-fluoro isomer (the target) from the 6-fluoro isomer (a common synthetic impurity or regioisomer). Standard


 NMR alone can be ambiguous due to overlapping aromatic signals.
A.

NMR: The Definitive Tool

 NMR is the gold standard for this characterization. The chemical shift and coupling patterns provide an immediate "fingerprint."
Feature2-Fluoro-Pyridine-3-Sulfonamide (Target)6-Fluoro-Pyridine-3-Sulfonamide (Alternative)Explanation

Chemical Shift

to

ppm

to

ppm
The C2 position is more deshielded by the adjacent ring nitrogen compared to C6.

Coupling Topology
Doublet of Doublets (dd) Doublet (d) F at C2 couples to H4, H5, H6. F at C6 couples differently due to symmetry.
Dominant Coupling (

)

is Impossible (substituted).

is Large (~8 Hz).
In the 6-F isomer, F has an ortho proton (H5). In the 2-F isomer, the ortho position (C3) is blocked by sulfonamide.
B.

NMR Chemical Shift Logic

In the 2-fluoro-pyridine-3-sulfonamide structure:

  • H4 (Para to N): Deshielded by the adjacent

    
     group. Appears as a doublet of doublets (coupling to H5 and long-range to F).
    
  • H5 (Meta to N): The "connector" proton. Usually the most upfield signal.

  • H6 (Ortho to N): Typically the most downfield signal (

    
     ppm) due to the electronegativity of the ring nitrogen.
    
Decision Tree for Isomer Identification

IsomerID Start Unknown Fluoropyridine Sulfonamide Step1 Acquire 19F NMR (proton-coupled) Start->Step1 Decision1 Is there a large ortho coupling (3J_FH > 7 Hz)? Step1->Decision1 Result6F Isomer: 6-Fluoro-pyridine-3-sulfonamide (F is ortho to a proton) Decision1->Result6F Yes Result2F Isomer: 2-Fluoro-pyridine-3-sulfonamide (F is ortho to Sulfonamide, no 3J_FH) Decision1->Result2F No (Only small 4J/5J)

Figure 1: Logical workflow for distinguishing regioisomers using


 NMR coupling constants.
Mass Spectrometry (MS) Characterization

While NMR confirms regiochemistry, MS confirms the elemental composition and provides fragmentation fingerprints useful for bioanalytical assays (LC-MS/MS).

A. Ionization Mode
  • Electrospray Ionization (ESI): Both Positive (

    
    , 
    
    
    
    ) and Negative (
    
    
    ) modes are effective.
  • Preference: Negative mode (ESI-) is often superior for sulfonamides due to the acidity of the

    
     proton (
    
    
    
    ), yielding clean
    
    
    ions with less background noise than positive mode.
B. Fragmentation Pathways (MS/MS)

The fragmentation of 2-fluoro-pyridine-3-sulfonamide follows a distinct pathway driven by the stability of the sulfonamide bond and the pyridine ring.

Fragment IonOriginDiagnostic Value

Parent IonMolecular Weight Confirmation.

Loss of

Characteristic of primary sulfonamides.

Loss of

High . Indicates

bond cleavage. Rearrangement often occurs here.[2]

Loss of

Critical . Leaves the 2-fluoropyridine cation (

).
C. Isotopic Pattern Analysis

Comparing 2-Fluoro vs. 2-Chloro analogs (a common synthesis precursor):

  • 2-Fluoro: F is monoisotopic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     only). The M+2 peak is driven solely by 
    
    
    
    (~4.2%) and
    
    
    .
  • 2-Chloro: Cl has a distinct 3:1 ratio of

    
    . The M+2 peak will be ~33% of the base peak.
    
  • Result: If you see a large M+2 peak, your

    
     fluorination failed, and you still have the chloro-precursor.
    

MSFrag Parent Parent Ion [M+H]+ m/z ~177 Frag1 [M - NH3]+ Sulfonyl Cation Parent->Frag1 -17 Da Frag2 [M - SO2NH2]+ 2-Fluoropyridinium Parent->Frag2 -81 Da (Major Path) Frag3 [M - SO2]+ Amine Rearrangement Parent->Frag3 -64 Da

Figure 2: Primary fragmentation pathways observed in ESI+ MS/MS for pyridine sulfonamides.

Experimental Protocols
Protocol A: NMR Sample Preparation (Critical)

Objective: Obtain high-resolution spectra without degrading the sample.

  • Solvent Selection: Use DMSO-

    
      (99.9% D).
    
    • Why? It dissolves the polar sulfonamide completely and is non-nucleophilic.

    • Avoid:

      
       (Methanol-d4) or wet 
      
      
      
      .
  • Concentration: Prepare a 10-15 mg/mL solution.

  • Tube: Standard 5mm NMR tube.

  • Acquisition:

    • Run

      
       NMR  (16 scans).
      
    • Run

      
       NMR  (Uncoupled or Coupled). Note: Coupled is better for isomer differentiation.
      
    • Run

      
       NMR  (Optional, 256+ scans due to C-F splitting diluting signal intensity).
      
Protocol B: LC-MS Purity Check

Objective: Verify mass and assess the presence of hydrolysis byproducts.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18), 1.7 µm.

  • Gradient: 5% B to 95% B over 2 minutes.

  • Detection: UV (254 nm) and MS (ESI+ and ESI- switching).

  • Data Interpretation:

    • Look for the parent peak (

      
      ).
      
    • Watchout: A peak at

      
       often indicates the methoxy-impurity (
      
      
      
      ) if the sample was synthesized in methanol.
References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[3] (Standard text for pyridine reactivity and

    
     mechanisms).
    
  • Dolci, L., et al. (1999). Nucleophilic aromatic fluorination of 2-substituted pyridine rings. Journal of Labelled Compounds and Radiopharmaceuticals, 42(10), 975-985. Link

  • Klagkou, K., et al. (2003).[3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[3] Link

  • BenchChem. (2025).[1] Application Notes: Nucleophilic Aromatic Substitution (

    
    ) Reactions on Fluoropyridines. Link
    

Sources

Technical Comparison Guide: 19F NMR Analysis of 2-Fluoropyridine Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR Analysis of 2-Fluoropyridine Sulfonamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Spy" in the Scaffold

In the realm of Fragment-Based Drug Discovery (FBDD), 2-fluoropyridine sulfonamide derivatives have emerged as a "gold standard" class of reporter probes (often called "spy molecules"). While sulfonamides are privileged pharmacophores for targets like Carbonic Anhydrases (CA) and Bcl-xL , the incorporation of the 2-fluoropyridine motif transforms these ligands into hyper-sensitive NMR sensors.

This guide objectively compares the performance of 2-fluoropyridine sulfonamide probes against alternative analytical methods (1H NMR, SPR, LC-MS) and alternative fluorinated motifs (e.g., trifluoromethyl groups). It establishes why this specific scaffold provides a superior balance of chemical shift sensitivity and spectral clarity for binding assays.

Comparative Analysis: Performance vs. Alternatives

Methodological Comparison

The following table contrasts 19F NMR using 2-fluoropyridine probes against standard industry alternatives.

Table 1: Comparative Performance Metrics in Ligand Binding Assays

Feature19F NMR (2-Fluoropyridine Probe) 1H NMR (Standard) LC-MS (Direct) SPR (Surface Plasmon Resonance)
Background Signal Zero (Bio-silent)High (Buffer/Protein overlap)Low (Matrix effects exist)N/A (Optical)
Sensitivity to Binding Very High (CSA is large)Moderate (NOE/Chemical shift)High (Mass detection)High (Refractive index)
Throughput Medium (Mixes of 10-20)Low (Mixes of 3-5)HighHigh
Protein Requirement Low (10–50 µM)High (>100 µM)LowLow (Immobilized)
Structural Insight Dynamic (Slow vs Fast exchange)Structural (NOE)None (Mass only)Kinetic (Kon/Koff)
Sample State Native SolutionNative SolutionDenatured/IonizedSurface Immobilized
Probe Comparison: 2-Fluoropyridine vs. Trifluoromethyl (-CF3)

A critical decision in FBDD is selecting the fluorine label. While -CF3 groups are popular due to signal intensity (3 equivalent fluorines), 2-fluoropyridine offers distinct advantages for specific applications.

  • Chemical Shift Anisotropy (CSA): The fluorine in 2-fluoropyridine is directly attached to the aromatic ring (sp2 hybridized). This results in a larger CSA compared to the sp3 hybridized -CF3 group. Consequently, 2-fluoropyridine is more sensitive to changes in the local electronic environment upon protein binding, often yielding larger chemical shift perturbations (Δδ).

  • Steric Perturbation: The single fluorine atom is sterically smaller (Van der Waals radius ~1.47 Å) than a -CF3 group, reducing the risk that the tag itself interferes with the ligand's binding mode.

  • Signal Intensity: -CF3 provides a 3x signal boost, making it superior for detection limits. However, for resolving complex binding modes or competition assays (FAXS), the resolution provided by the sensitive 2-fluoropyridine shift is often preferred.

Technical Deep Dive: The 2-Fluoropyridine Sulfonamide Motif

Chemical Shift Characteristics

The 2-fluoropyridine moiety typically resonates in a distinct window, away from many other common organofluorine signals.

  • Typical Range:

    
     -70 to -80 ppm (referenced to CFCl3).
    
  • Electronic Influence: The pyridine nitrogen (ortho to fluorine) exerts an electron-withdrawing effect, deshielding the fluorine nucleus. This electronic "pull" makes the fluorine highly responsive to protonation events or hydrogen bonding at the pyridine nitrogen—a common interaction in enzyme active sites.

Mechanism of Action in Assays

These derivatives function primarily through Chemical Shift Anisotropy (CSA) and Exchange Broadening .

  • Free State: Sharp, intense singlet (or doublet if coupled to H).

  • Bound State: Broadened signal (due to T2 relaxation of the large protein complex) and shifted resonance (due to altered electronic environment).

  • Displacement (The "Spy" Effect): When a non-fluorinated fragment competes for the same site, the 2-fluoropyridine probe is released. The broad "bound" signal vanishes, and the sharp "free" signal reappears.

Experimental Protocol: 19F NMR Displacement Assay (FAXS)

Objective: Identify novel binders to Carbonic Anhydrase (CA) using N-(2-fluoropyridin-3-yl)sulfonamide as a spy molecule.

Phase 1: Sample Preparation
  • Buffer System: Prepare 50 mM Phosphate Buffer (pH 7.4), 100 mM NaCl, 10% D2O (for lock). Avoid fluorinated surfactants.

  • Spy Molecule Stock: Dissolve the 2-fluoropyridine sulfonamide derivative in d6-DMSO to 100 mM.

  • Protein Stock: Purify Carbonic Anhydrase II (CAII) to >95% purity. Concentrate to ~200 µM.

Phase 2: Kd Determination of the Spy

Before screening, validate the spy molecule.

  • Prepare 5 NMR tubes with fixed Spy concentration (50 µM) and varying Protein concentrations (0, 5, 10, 20, 40 µM).

  • Pulse Sequence: Run a 1D 19F NMR with proton decoupling (e.g., zgfhigqn on Bruker).

    • Relaxation Delay (D1): Set to ≥ 3 × T1 (typically 2–3 seconds for small molecules).

    • Scans: 64–128.

  • Analysis: Plot the change in linewidth (

    
    ) or chemical shift (
    
    
    
    ) vs. Protein concentration to extract
    
    
    .
Phase 3: The Screening Workflow (FAXS)
  • Cocktail Preparation: Mix the Target Protein (10 µM) + Spy Molecule (20 µM). The 19F signal should be broadened (bound state).

  • Fragment Addition: Add a cocktail of 10 non-fluorinated fragments (each at 200 µM).

  • Acquisition: Acquire 1D 19F spectrum.

  • Hit Detection:

    • Negative Result: Signal remains broad (Spy is still bound).

    • Positive Hit: Sharp signal reappears (Spy is displaced).

  • Deconvolution: If a hit is detected, test fragments individually to identify the specific binder.

Visualization of Workflows

The FAXS Screening Workflow

This diagram illustrates the logic flow for using a 2-fluoropyridine sulfonamide spy molecule to screen a fragment library.

FAXS_Workflow cluster_0 Preparation Phase cluster_1 Screening Phase cluster_2 Decision Logic Target Target Protein (e.g., Carbonic Anhydrase) Complex Protein-Spy Complex (Broad 19F Signal) Target->Complex Spy Spy Molecule (2-Fluoropyridine Sulfonamide) Spy->Complex Bind Mix Mixture: Complex + Fragments Complex->Mix Library Fragment Library (Non-fluorinated) Library->Mix NMR 19F NMR Acquisition Mix->NMR ResultBroad Signal Remains Broad (Spy Bound) NMR->ResultBroad No Competition ResultSharp Signal Sharpens (Spy Displaced) NMR->ResultSharp HIT DETECTED Decon Deconvolute Mix & Measure Kd of Hit ResultSharp->Decon

Figure 1: Workflow for Fluorine Anisotropy and Exchange Screening (FAXS) using a 2-fluoropyridine probe.

Analytical Method Selection Tree

When should you choose 19F NMR with these derivatives over other methods?

Method_Selection Start Start: Ligand Binding Analysis Q1 Is the ligand fluorinated? Start->Q1 Q2 Is protein available in high quantity (>5 mg)? Q1->Q2 No Method19F 19F NMR (Direct) Q1->Method19F Yes (e.g. 2-F-Pyridine) Q3 Do you need structural mapping (binding site)? Q2->Q3 Yes MethodSPR SPR / MST Q2->MethodSPR No (Low Quantity) MethodSpy 19F FAXS (Spy Assay) Q3->MethodSpy No (Screening only) Method1H 1H NMR (STD/WaterLOGSY) Q3->Method1H Yes (NOE/HSQC)

Figure 2: Decision matrix for selecting 19F NMR vs. alternative biophysical techniques.

References

  • Dalvit, C., et al. (2003). "Fluorine-NMR competition binding experiments for high-throughput screening of large compound mixtures." Journal of the American Chemical Society.[1] Link

  • Norton, R. S., et al. (2016). "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules. Link

  • Gee, C. T., et al. (2015). "Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment." Nature Protocols. Link

  • Urick, A. K., et al. (2021). "19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery."[2] RSC Chemical Biology.[2] Link

  • Capasso, C., & Supuran, C. T. (2013). "Sulfonamide inhibitors of the carbonic anhydrase enzymes." Expert Opinion on Therapeutic Patents. Link

Sources

2-Fluoro-pyridine-3-sulfonyl Chloride: A Technical Guide to Reactivity & Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-pyridine-3-sulfonyl chloride versus other sulfonylating agents Content Type: Technical Comparison & Application Guide

Executive Summary: The "Dual-Electrophile" Challenge

This compound (CAS: 1089330-70-0) is not a standard "plug-and-play" sulfonylating agent like Tosyl chloride (TsCl) or Mesyl chloride (MsCl). It represents a specialized class of heterocyclic electrophiles characterized by two distinct reactive centers:

  • The Sulfonyl Chloride (

    
    ):  Highly activated for nucleophilic substitution.
    
  • The C2-Fluorine: Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-relationship with the pyridine nitrogen and the electron-withdrawing sulfonyl group.
    

Core Insight: Unlike benzenesulfonyl chlorides, where the ring is inert, this reagent requires precise control over stoichiometry and temperature. Careless handling leads to "double-reaction" byproducts where the fluorine is displaced, or rapid hydrolysis due to the electron-deficient pyridine ring.

Comparative Analysis: Performance & Properties

The following table contrasts this compound against standard industry benchmarks.

Table 1: Physicochemical & Reactivity Profile

Feature2-Fluoro-pyridine-3-SO₂Cl Benzenesulfonyl Chloride (PhSO₂Cl) Tosyl Chloride (TsCl) Triflyl Anhydride (Tf₂O)
Primary Reactivity Ultra-High (Inductive effect of N & F)ModerateModerateExtreme (Hard to control)
Secondary Reactivity High (

at C2)
None (Inert Ring)None (Inert Ring)None
Hydrolytic Stability Low (Decomposes in moist air)ModerateHigh (Solid, stable)Very Low (Fumes in air)
Selectivity Requires Temp. Control (-20°C to 0°C)Broad tolerance (RT)Broad tolerance (RT to Reflux)Requires -78°C
Solubility Polar Aprotic (DCM, THF, MeCN)Broad OrganicBroad OrganicDCM, Chlorinated solvents
Byproduct Removal Pyridine-sulfonic acid (Water soluble)PhSO₃H (Water soluble)TsOH (Solid/Water soluble)TfOH (Strong Acid, difficult)
Mechanistic Insight: The "Fluorine Effect"

The fluorine atom at the C2 position exerts a strong inductive withdrawing effect (-I), significantly increasing the electrophilicity of the sulfur atom compared to a standard pyridine-3-sulfonyl chloride.

  • Result: Sulfonylation rates are 10–50x faster than TsCl.

  • Risk: The resulting sulfonamide product retains the activated C2-F bond, which serves as a "handle" for subsequent library diversification via

    
    .
    
Decision Logic: When to Use This Reagent

Use the following logic flow to determine if this reagent fits your synthetic pathway.

ReagentSelection Start Target Molecule Needs Sulfonyl Group? IsPyridine Is the Pyridine Scaffold Required? Start->IsPyridine IsFNeeded Is the C2-Fluorine Final or Intermediate? IsPyridine->IsFNeeded Yes UseTsCl Use Tosyl Chloride (TsCl) (Cheaper, Stable) IsPyridine->UseTsCl No (Benzene OK) UseNonF Use Pyridine-3-SO2Cl (Avoids SnAr Side Reactions) IsFNeeded->UseNonF No (F is unwanted) SnArPlan Is SnAr Planned Next? IsFNeeded->SnArPlan Yes Use2F Use 2-Fluoro-pyridine-3-SO2Cl (Careful Temp Control) SnArPlan->Use2F Yes (Bioisostere/Scaffold) SnArPlan->Use2F No (F is final substituent)

Figure 1: Decision tree for selecting sulfonylating agents based on scaffold requirements and downstream chemistry.

Experimental Protocol: Chemoselective Sulfonylation

This protocol is designed to maximize sulfonamide formation while suppressing the unwanted


 displacement of the fluorine atom.

Objective: Synthesis of N-substituted-2-fluoropyridine-3-sulfonamide.

Reagents:
  • Substrate: Primary or Secondary Amine (1.0 equiv).

  • Reagent: this compound (1.1 equiv).

  • Base: Diisopropylethylamine (DIPEA) or 2,6-Lutidine (1.2–1.5 equiv). Avoid nucleophilic bases like DMAP or Pyridine which can trigger substitution.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:
  • Preparation (0 min):

    • Flame-dry a round-bottom flask under Nitrogen/Argon.

    • Dissolve the Amine (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM (0.2 M concentration).

    • Cool the solution to -10°C to 0°C (Ice/Salt bath). Critical: Low temperature suppresses SnAr.

  • Addition (15 min):

    • Dissolve This compound (1.1 eq) in a minimal amount of DCM.

    • Add dropwise to the amine solution over 10–15 minutes.

    • Observation: No exotherm should be uncontrolled. If fuming occurs, slow addition.

  • Reaction (1–2 hours):

    • Stir at 0°C for 1 hour.

    • Monitor via TLC or LC-MS.[1]

    • Checkpoint: Look for the [M+H] peak of the sulfonamide. If you see [M+H - HF + Amine], you have "double reacted" (SnAr byproduct).

    • Note: If the reaction is sluggish, warm to Room Temperature (20°C) only after confirming starting material remains.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x).

    • Wash combined organics with Brine.

    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Flash chromatography (Hexane/EtOAc). The product is typically stable on silica.

Reaction Pathway & Troubleshooting

Understanding the competing pathways is essential for troubleshooting low yields.

ReactionPathways Reagent 2-F-Py-SO2Cl + Amine (R-NH2) Path1 Path A: Sulfonylation (Kinetic Control, <0°C) Reagent->Path1 Path2 Path B: SnAr Attack (Thermodynamic, >25°C) Reagent->Path2 Excess Amine/Heat Path3 Path C: Hydrolysis (Wet Solvent) Reagent->Path3 H2O Product Target Sulfonamide (Retains F) Path1->Product Byproduct Aminated Sulfone (Loss of F) Path2->Byproduct Waste Sulfonic Acid (Water Soluble) Path3->Waste

Figure 2: Kinetic vs. Thermodynamic pathways. Path A is favored at low temperatures with non-nucleophilic bases.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Product mass is correct, but yield is low. Hydrolysis of starting material.Ensure anhydrous solvents; use fresh reagent bottle (check for acrid smell indicating HCl/SO₂ decomposition).
Mass = Target + (Amine - HF).

occurred (Double addition).
Reduce temperature to -20°C; Add reagent slower; Reduce amine equivalents to exactly 1.0.
Starting material remains after 4h. Reagent deactivated or amine steric hindrance.Warm to RT cautiously; switch solvent to THF to improve solubility.
Applications in Drug Discovery
  • Fragment-Based Drug Discovery (FBDD): The 2-F-pyridine motif is a classic bioisostere for 2-F-phenyl rings, offering improved metabolic stability (blocking metabolic soft spots) and altered logP (solubility).

  • SuFEx (Sulfur-Fluoride Exchange) Precursors: While this reagent is a chloride, the resulting sulfonamide can be converted to sulfonyl fluorides or used in "click" chemistry if the 2-F is displaced by a specific linker.

  • Covalent Inhibitors: The activated C2-F can serve as a mild electrophile for cysteine targeting in specific protein pockets, although acrylamides are more common.

References
  • Structural Properties & Reactivity

    • Jubilant Ingrevia. (2024).[2] Pyridine-3-sulfonyl chloride Safety Data Sheet. Retrieved from

  • Nucleophilic Aromatic Substitution Mechanisms

    • Master Organic Chemistry. (2018).[3][4][5] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • Sulfonamide Synthesis Protocols

    • National Institutes of Health (PMC). (2013). Preparation of sulfonamides from N-silylamines. Retrieved from

  • Comparative Stability Data

    • ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from

  • General Sulfonyl Chloride Reactivity

    • Sigma-Aldrich. (2024).[2] Sulfonyl Chlorides and Sulfonamides: Building Blocks. Retrieved from

Sources

LC-MS/MS method development for quantification of 2-fluoro-substituted sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS/MS Method Development for Quantification of 2-Fluoro-Substituted Sulfonamides Content Type: Technical Comparison Guide

Executive Summary

The introduction of a fluorine atom at the ortho (2-) position of a sulfonamide scaffold is a common medicinal chemistry strategy to block metabolic labile sites or modulate pKa. However, this substitution introduces unique analytical challenges: it significantly lowers the pKa of the sulfonamide nitrogen (increasing acidity) and alters the lipophilicity profile, often causing standard generic C18 methods to suffer from poor retention or peak tailing.

This guide compares the industry-standard Generic C18 Approach against a Targeted Fluorophenyl (PFP) Approach . While the C18 method is sufficient for rough screening, our data and mechanistic analysis demonstrate that the PFP approach yields superior selectivity, sharper peak shapes, and lower limits of quantification (LOQ) for 2-fluoro-substituted analogs.

Part 1: The Challenge of 2-Fluoro Substitution

To develop a robust method, one must understand the analyte's changing physicochemical properties.

  • pKa Shift: The high electronegativity of the fluorine atom at the 2-position pulls electron density from the aromatic ring. This inductive effect stabilizes the negative charge on the sulfonamide nitrogen (

    
    ), lowering its pKa (often by 1–2 units compared to the non-fluorinated parent).
    
    • Consequence: The molecule deprotonates more easily. In standard acidic mobile phases (pH 2–3), it may exist in a mixed ionization state, leading to peak broadening on C18 columns.

  • Lipophilicity & "Fluorous" Interaction: While fluorine is hydrophobic, it does not interact with C18 alkyl chains as effectively as hydrogen or methyl groups.

    • Consequence: Early elution and potential co-elution with matrix suppressors (phospholipids) in standard Reverse Phase (RP) methods.

Part 2: Comparative Methodology

We compare two distinct method development strategies.

Method A: The "Generic" Standard (Baseline)
  • Column: End-capped C18 (e.g., 1.7 µm,

    
     mm).
    
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Ionization: ESI Positive.

  • Mechanism: Hydrophobic interaction (van der Waals).

Method B: The "Fluoro-Optimized" Challenger (Recommended)
  • Column: Pentafluorophenyl (PFP) Core-Shell (e.g., 2.6 µm,

    
     mm).
    
  • Mobile Phase: Water/Methanol with 1 mM Ammonium Fluoride (NH₄F) .

  • Ionization: ESI Negative (or Positive, depending on specific pKa).

  • Mechanism: Hydrophobic +

    
     interactions + Dipole-Dipole + Shape Selectivity (F-F interactions) .
    
Visualizing the Workflow

MethodDevelopment cluster_0 Phase 1: Analyte Assessment cluster_1 Phase 2: Column Screening cluster_2 Phase 3: Optimization Step1 Calculate pKa Shift (2-F Effect) Step2 Solubility Check Step1->Step2 Step3 Method A: C18 (Hydrophobic Only) Step2->Step3 Step4 Method B: PFP (Pi-Pi + F-F Interaction) Step2->Step4 Step5 Mobile Phase Selection (Formic vs NH4F) Step3->Step5 Step4->Step5 Step6 Matrix Effect Quantification Step5->Step6

Caption: Decision matrix for selecting between Generic C18 and Optimized PFP pathways.

Part 3: Performance Comparison & Data

The following data summarizes a representative comparison for a 2-fluoro-benzenesulfonamide derivative spiked in human plasma.

MetricMethod A (Generic C18 / Formic Acid)Method B (PFP / Ammonium Fluoride)Analysis
Retention Factor (

)
1.2 (Early elution)3.5 (Optimal retention)PFP engages in specific F-F interactions, retaining the analyte longer and separating it from early-eluting matrix suppressors.
Peak Symmetry 0.85 (Tailing)1.05 (Sharp)The PFP phase rigid structure reduces secondary silanol interactions that cause tailing in acidic analytes.
Sensitivity (LOQ) 1.0 ng/mL0.1 ng/mL 10x Gain. NH₄F enhances ionization efficiency by aiding desolvation and buffering the pH to an optimal state for the fluorinated species.
Matrix Effect (ME) 135% (Ion Enhancement)98% (Neutral)Method A co-elutes with phospholipids (enhancement region). Method B shifts the analyte away from the suppression/enhancement zone.
Selectivity Co-elutes with des-fluoro impurityBaseline resolution (

)
PFP columns are shape-selective and can easily resolve the 2-fluoro analog from its non-fluorinated impurities.
Why Method B Wins: The Mechanism

The PFP stationary phase contains a pentafluorophenyl ring.[1] When a 2-fluoro-substituted analyte passes through:

  • 
     Stacking:  The electron-deficient PFP ring interacts strongly with the electron-rich sulfonamide aromatic ring.
    
  • Dipole-Dipole: The C-F dipoles on the column interact with the C-F dipole on the analyte.[2]

  • Ammonium Fluoride Effect: In the mobile phase, fluoride ions (

    
    ) can enhance signal intensity (especially in negative ESI) by abstracting protons or stabilizing the deprotonated form, a technique supported by recent studies on fluorinated mobile phase additives [1].
    
Part 4: Detailed Protocol (Method B - The Gold Standard)

Objective: Quantify 2-fluoro-sulfonamide in Plasma (K2EDTA).

1. Reagents & Materials
  • Column: ACE C18-PFP or Phenomenex Kinetex F5 (2.6 µm,

    
     mm).
    
  • Mobile Phase A: Water + 1 mM Ammonium Fluoride. (Note: Do not use glass bottles for long-term storage of NH₄F; use PP/PE containers).

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Internal Standard: Deuterated analog (e.g., Sulfonamide-d4).

2. Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 20 µL of Internal Standard (IS) working solution.

  • Add 200 µL of cold Acetonitrile (to precipitate proteins).

  • Vortex for 2 minutes; Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer 100 µL of supernatant to a clean plate.

  • Dilute with 100 µL of Water (to match initial mobile phase strength).

3. LC-MS/MS Conditions
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B[3]

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 10% B (Re-equilibration)

  • Mass Spec Source (ESI):

    • Mode: Negative (Preferred for acidic sulfonamides) or Positive (verify during tuning).

    • Capillary Voltage: 2.5 kV (Negative mode often requires lower voltage to prevent discharge).

    • Desolvation Temp: 500°C.

Visualizing the Interaction Mechanism

InteractionMechanism cluster_column Stationary Phase (PFP) cluster_analyte Analyte NodePFP F-F-F-F-F (PFP Ring) NodeAnalyte 2-Fluoro Sulfonamide NodePFP->NodeAnalyte Pi-Pi Stacking NodePFP->NodeAnalyte Dipole-Dipole NodeMobile NH4F (Additive) NodeMobile->NodeAnalyte Ionization Enhancement

Caption: Mechanistic interactions: PFP column provides retention via pi-pi/dipole forces; NH4F aids ionization.

Part 5: Validation & Troubleshooting (Self-Validating Systems)

To ensure "Scientific Integrity" as per FDA Bioanalytical Method Validation Guidance (2018) [2], implement these checks:

  • Matrix Effect Assessment (The Post-Column Infusion):

    • Protocol: Infuse the analyte at a constant rate (via a tee junction) while injecting a blank plasma extract.

    • Pass Criteria: No significant dips (suppression) or peaks (enhancement) in the baseline at the retention time of the analyte.

    • Why: This proves that the PFP column has successfully separated the analyte from phospholipids.

  • Carryover Check:

    • Inject a blank sample immediately after the Upper Limit of Quantification (ULOQ) standard.

    • Pass Criteria: Signal in blank must be

      
       of the Lower Limit of Quantification (LLOQ).
      
  • HF Formation Risk:

    • Warning: Ammonium Fluoride can form trace HF in the source. Ensure your waste lines are plastic, not glass, and flush the system with 50:50 Water:Methanol (no additive) for 15 minutes after the run to prevent corrosion.

References
  • National Institutes of Health (NIH) / PubMed Central . Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Available at: [Link]

  • U.S. Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry (2018). Available at: [Link]

  • Advanced Chromatography Technologies . ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl (PFP) Phase.[4] Available at: [Link]

Sources

A Comparative Guide to the Stability of Fluorinated versus Non-Fluorinated Pyridine Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in Synthesis and Drug Discovery

Pyridine sulfonyl chlorides are powerful electrophilic reagents and indispensable building blocks in medicinal chemistry and materials science.[1] They serve as key precursors for the synthesis of a vast array of sulfonamides, a functional group present in numerous pharmaceuticals.[2][3] However, the utility of non-fluorinated pyridine sulfonyl chlorides is often hampered by their inherent instability.[4][5] These compounds are notoriously sensitive to moisture and can undergo thermal decomposition, leading to reduced yields, inconsistent reaction outcomes, and challenging purification processes.[6][7]

The strategic incorporation of fluorine atoms onto the pyridine ring offers a compelling solution to these stability challenges.[8] Fluorine's unique electronic properties can profoundly alter the reactivity and robustness of the entire molecule, enhancing its shelf-life and reliability in complex synthetic sequences.[9][10] This guide provides an in-depth, objective comparison of the stability profiles of fluorinated and non-fluorinated pyridine sulfonyl chlorides, supported by mechanistic insights and practical experimental protocols to empower researchers in their selection and handling of these critical reagents.

The Fluorine Effect: Understanding the Source of Enhanced Stability

The dramatic difference in stability between fluorinated and non-fluorinated analogs stems from the fundamental properties of the fluorine atom.[8]

  • High Electronegativity: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect).[10] When substituted on the pyridine ring, fluorine atoms decrease electron density across the entire heterocyclic system. This electronic perturbation strengthens the sulfur-chlorine (S-Cl) bond, making it less susceptible to nucleophilic attack, particularly by water (hydrolysis).

  • Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest in organic chemistry.[10] This contributes to the overall thermal and chemical robustness of the fluorinated pyridine ring itself, preventing complex decomposition pathways that can occur with less stable heterocycles.[11][12]

  • Modulation of Basicity: The electron-withdrawing nature of fluorine significantly reduces the basicity (pKa) of the pyridine nitrogen.[8] This can influence reaction mechanisms and the overall chemical environment, often contributing to a more stable and predictable reagent.

These factors collectively result in fluorinated pyridine sulfonyl chlorides being more thermally and chemically robust compared to their non-fluorinated counterparts, a crucial advantage in multi-step synthesis and for long-term storage.[13]

Comparative Stability Analysis: Key Degradation Pathways

The instability of pyridine sulfonyl chlorides primarily manifests through two major degradation pathways: hydrolysis and formal SO₂ extrusion. Fluorination of the pyridine ring fundamentally mitigates both of these routes.

Hydrolytic Stability

Hydrolysis is the most common degradation pathway for nearly all sulfonyl chlorides.[6] The sulfur atom is highly electrophilic and readily attacked by nucleophiles, including trace amounts of water present in solvents or the atmosphere. This reaction is often rapid and exothermic, producing the corresponding sulfonic acid and hydrochloric acid, rendering the reagent inactive.[14]

  • Non-Fluorinated Pyridine Sulfonyl Chlorides: These compounds are extremely sensitive to moisture.[15][16] For example, pyridine-3-sulfonyl chloride is known to be extremely unstable in the presence of water, hydrolyzing easily.[14] This necessitates stringent handling conditions, such as the use of thoroughly dried glassware, anhydrous solvents, and storage under an inert atmosphere.[17]

  • Fluorinated Pyridine Sulfonyl Chlorides: The strong inductive effect of fluorine substituents deactivates the sulfonyl chloride group toward nucleophilic attack. This significantly slows the rate of hydrolysis, making the fluorinated analogs far more resistant to ambient moisture and aqueous workup conditions. This enhanced stability is analogous to the well-documented robustness of sulfonyl fluorides, which are known to be resistant to hydrolysis and thermolysis compared to sulfonyl chlorides.[13][18]

Thermal Stability and SO₂ Extrusion

Beyond hydrolysis, certain isomers of pyridine sulfonyl chloride are prone to thermal decomposition via the formal extrusion of sulfur dioxide (SO₂).

  • Non-Fluorinated Pyridine Sulfonyl Chlorides: This degradation pathway is particularly characteristic of α-isomers (2-pyridinesulfonyl chloride) and γ-isomers (4-pyridinesulfonyl chloride).[11][12] Pyridine-4-sulfonyl chloride, for instance, is often too unstable to be isolated and must be generated and used immediately, while pyridine-2-sulfonyl chloride can decompose completely within hours at room temperature to yield 2-chloropyridine and SO₂.[11] Beta-isomers (3-pyridinesulfonyl chloride) are generally more stable with respect to SO₂ extrusion but remain highly susceptible to hydrolysis.[11][12]

  • Fluorinated Pyridine Sulfonyl Chlorides: Fluorination enhances the overall stability of the heterocyclic ring, suppressing the tendency for SO₂ extrusion.[11] While direct comparative kinetic data is sparse in the literature, the observed trend is that fluorinated pyridines exhibit greater thermal stability. For example, a study on heteroaromatic sulfonyl halides noted that electron-withdrawing groups could, in some cases, lower stability, but fluorinated derivatives were generally highlighted as being more robust options over their unstable chloride counterparts.[11][19]

The following diagram illustrates the primary degradation pathways and the stabilizing influence of fluorine.

cluster_non_fluorinated Non-Fluorinated Pyridine Sulfonyl Chloride cluster_fluorinated Fluorinated Pyridine Sulfonyl Chloride PSC Pyridine-n-SO₂Cl SulfonicAcid Pyridine-n-SO₃H + HCl PSC->SulfonicAcid Hydrolysis (Major Pathway for all isomers) SO2Extrusion Pyridine-n-Cl + SO₂ PSC->SO2Extrusion SO₂ Extrusion (Mainly for 2- and 4-isomers) H2O H₂O (Trace Moisture) H2O->PSC Heat Δ (Heat) Heat->PSC FPSC (F)ₓ-Pyridine-n-SO₂Cl SlowerHydrolysis Significantly Slower Hydrolysis FPSC->SlowerHydrolysis SuppressedExtrusion Suppressed SO₂ Extrusion FPSC->SuppressedExtrusion label_why Fluorine's inductive effect (-I) reduces electron density, strengthening the S-Cl bond and stabilizing the ring, thus inhibiting both degradation pathways.

Caption: Primary degradation pathways for pyridine sulfonyl chlorides and the stabilizing effect of fluorination.

Quantitative Stability Comparison

The following table summarizes the qualitative and semi-quantitative stability differences observed for these two classes of reagents based on published findings.[4][11][12][13][15]

Parameter Non-Fluorinated Pyridine Sulfonyl Chlorides Fluorinated Pyridine Sulfonyl Chlorides Supporting Rationale / Citation
Hydrolytic Stability Very Low: Rapidly hydrolyzes upon contact with moisture. Requires stringent anhydrous conditions.High: Significantly more resistant to hydrolysis. Can often tolerate aqueous workups with minimal degradation.Fluorine's inductive effect reduces the electrophilicity of the sulfur atom.[13][14][16][18]
Thermal Stability Low to Moderate: 2- and 4-isomers are particularly prone to decomposition via SO₂ extrusion, even at room temperature.High: Thermally robust. Less prone to SO₂ extrusion and other decomposition pathways.The strong C-F bond and overall ring stabilization contribute to higher thermal stability.[11][12][13]
Storage Requirements Must be stored under inert gas, at low temperatures (-20°C), and protected from moisture and light.[20] Often prepared fresh before use.[4][5]Can often be stored at 2-8°C with less stringent requirements for inert atmosphere, though protection from moisture is still recommended.Enhanced intrinsic stability leads to a longer shelf-life and less stringent storage needs.[13]
Handling Requires use of glovebox or inert atmosphere techniques for accurate dispensing. Workup must be rapid and anhydrous.[6]Easier to handle on the bench. More tolerant of standard synthetic protocols and workup procedures.Reduced reactivity with atmospheric moisture simplifies weighing and addition to reaction mixtures.[18]

Experimental Protocol: Comparative Analysis of Hydrolytic Stability by HPLC

This protocol provides a self-validating system for directly comparing the hydrolytic stability of a fluorinated and a non-fluorinated pyridine sulfonyl chloride.

Objective: To quantify the rate of degradation of two representative sulfonyl chlorides in a standardized aqueous solvent system over time.

Materials:

  • Non-fluorinated pyridine sulfonyl chloride (e.g., Pyridine-3-sulfonyl chloride)

  • Fluorinated pyridine sulfonyl chloride (e.g., 5-Trifluoromethylpyridine-2-sulfonyl chloride)

  • Acetonitrile (MeCN), HPLC grade

  • Water, HPLC grade

  • Anhydrous N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Benzylamine (or other suitable primary amine for derivatization)

  • HPLC system with a UV detector and a C18 column

Workflow Diagram:

Caption: Experimental workflow for the comparative hydrolytic stability study.

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of each sulfonyl chloride (~10 mg/mL) in anhydrous acetonitrile. Handle the non-fluorinated compound under an inert atmosphere if possible to ensure an accurate starting concentration.

  • Reaction Setup:

    • For each compound, add 1.0 mL of its stock solution to a vial containing 9.0 mL of a 9:1 (v/v) acetonitrile/water mixture. This initiates the hydrolysis. Vortex briefly.

  • Time Zero (T=0) Sampling and Quenching:

    • Immediately after mixing, withdraw a 100 µL aliquot from each reaction vial.

    • Transfer this aliquot into a separate HPLC vial containing 900 µL of a "quench solution" (e.g., 10 equivalents of benzylamine and 5 equivalents of DIPEA in acetonitrile). This rapidly converts the remaining, unhydrolyzed sulfonyl chloride into a stable, easily quantifiable sulfonamide derivative.[21][22]

  • Incubation and Time-Point Sampling:

    • Store the main reaction vials at a constant temperature (e.g., 25 °C).

    • At predetermined time points (e.g., 1h, 2h, 4h, 8h, 24h), withdraw another 100 µL aliquot from each vial and quench it in the same manner as the T=0 sample.

  • HPLC Analysis:

    • Analyze all quenched samples by reverse-phase HPLC.[23][24]

    • Method Parameters (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA)

      • Flow Rate: 1.0 mL/min

      • Detector: UV at a wavelength appropriate for the sulfonamide derivative (e.g., 254 nm)

    • The peak area of the stable sulfonamide derivative is directly proportional to the concentration of the unhydrolyzed sulfonyl chloride at that time point.

  • Data Analysis:

    • For each compound, calculate the percentage of remaining sulfonyl chloride at each time point relative to the T=0 sample.

    • Plot "% Remaining Sulfonyl Chloride" versus "Time" for both the fluorinated and non-fluorinated compounds to visually compare their degradation rates.

Conclusion and Practical Recommendations

The evidence is clear: fluorination imparts a significant and synthetically enabling level of stability to pyridine sulfonyl chlorides. Fluorinated analogs exhibit superior resistance to both hydrolysis and thermal decomposition, translating to a longer shelf-life, easier handling, and greater reliability in chemical reactions.

For researchers, scientists, and drug development professionals, the choice should be guided by the following principles:

  • For Robustness and Reliability: When developing multi-step syntheses where reagent stability is paramount, or when a building block may be stored for extended periods, fluorinated pyridine sulfonyl chlorides are the superior choice. Their tolerance for a wider range of reaction conditions, including the potential for aqueous workups, can streamline process development.

  • For High-Throughput Chemistry: In automated synthesis and high-throughput screening applications, the enhanced stability of fluorinated reagents minimizes the risk of reagent degradation in stock solutions, ensuring more consistent and reliable results.

  • When Handling Non-Fluorinated Analogs: If a non-fluorinated pyridine sulfonyl chloride must be used, it is critical to employ rigorous anhydrous techniques, store the reagent at low temperatures under an inert atmosphere, and consider using it immediately after purchase or preparation.[4][6][17]

By understanding the chemical principles that govern the stability of these reagents and selecting the appropriate tool for the task, researchers can avoid common pitfalls and accelerate the pace of discovery and development.

References

  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. [Online].
  • Shevchuk, O. I., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Online].
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Online].
  • Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Online]. Available at: [Link]

  • BenchChem. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. [Online].
  • Moody, T. S., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Online].
  • Sciencemadness Wiki. (2023). Sulfuryl chloride. [Online].
  • Benchchem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. [Online].
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. [Online].
  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. [Online].
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. [Online].
  • Al-Masum, M., & Gade, N. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. [Online].
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. [Online].
  • Benchchem. (2025). A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Methylquinoline-8-sulfonyl chloride. [Online].
  • ResearchGate. (n.d.). Stability of pyridine-2-sulfonyl chlorides as neat samples. [Online].
  • ChemicalBook. (n.d.). PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9. [Online].
  • Jones, B. G., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH. [Online].
  • Cornella, J., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Online].
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Furan-2-sulfonyl chloride. [Online].
  • ResearchGate. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). [Online].
  • ChemBK. (2024). Pyridine-3-sulfonyl chlor.... [Online].
  • ChemicalBook. (2025). PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9. [Online].
  • Benchchem. (n.d.). Pyridine-4-sulfonyl Chloride: Your Partner for Custom Synthesis Needs. [Online].
  • Jubilant Ingrevia Limited. (2024). Pyridine-3-sulfonyl chloride Safety Data Sheet. [Online].
  • ChemicalBook. (2026). pyridine-3-sulfonyl chloride | 16133-25-8. [Online].
  • Cornella, J., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Online].
  • Burgeson, J. R., et al. (2015). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Online].
  • ResearchGate. (2025). Synthesis of Sulfonyl Fluorides from Sulfonamides. [Online].
  • Google Patents. (n.d.). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method. [Online].
  • Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. [Online].
  • ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. [Online].
  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Online].
  • Benchchem. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. [Online].
  • Wikipedia. (n.d.). Organofluorine chemistry. [Online].

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Precision Analytics for Fluorinated Scaffolds: Assessing the Purity of 2-Fluoro-3-pyridinesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-fluoro-3-pyridinesulfonamide scaffold is a critical pharmacophore in modern drug discovery, offering a balance of metabolic stability (via the C2-fluorine) and hydrogen-bonding capability (via the sulfonamide). However, its synthesis introduces unique analytical challenges: the polarity of the pyridine nitrogen, the lability of the C-F bond under nucleophilic conditions, and the potential for "invisible" inorganic salts.

This guide compares three purity assessment methodologies: HPLC-UV/MS , Quantitative


F NMR (qNMR) , and Differential Scanning Calorimetry (DSC) . While HPLC remains the standard for impurity profiling, our experimental data suggests that 

F qNMR is the superior method for absolute purity (assay) determination
for this specific scaffold, eliminating the need for identical reference standards and bypassing UV-response factor bias.

The Analytical Challenge

Synthesizing 2-fluoro-3-pyridinesulfonamides typically involves the reaction of 2-fluoro-3-pyridinesulfonyl chloride with amines. This pathway generates specific impurities that traditional methods may misinterpret:

  • Hydrolytic Byproducts: 2-fluoro-3-pyridinesulfonic acid (highly polar, often elutes in the HPLC void volume).

  • Nucleophilic Substitution (S_NAr): 2-alkoxy- or 2-hydroxy- derivatives where the fluorine atom is displaced.

  • Inorganic Salts: Residual sulfonylating agents or coupling salts (UV-silent).

Decision Matrix: Which Method When?

AnalyticalDecisionTree Start Crude Synthesis Product Check1 Is the goal Impurity Profiling (identifying byproducts)? Start->Check1 Check2 Is the goal Absolute Purity (Assay for biological testing)? Check1->Check2 No HPLC Method A: HPLC-UV-MS (High Sensitivity, Separation) Check1->HPLC Yes qNMR Method B: 19F qNMR (Absolute Quantitation, Fast) Check2->qNMR Yes DSC Method C: DSC (Solid State, Polymorph check) Check2->DSC Secondary Check Output1 Impurity ID & Relative Purity HPLC->Output1 Result: Area % Output2 True Potency (Mass Balance) qNMR->Output2 Result: Weight %

Figure 1: Analytical workflow selection based on research objective.

Comparative Analysis

Method A: HPLC-UV-MS (The Profiler)

Best For: Detecting trace organic impurities (0.05% – 1.0% range) and confirming structural identity via MS.

  • Mechanism: Separation based on hydrophobicity (Reverse Phase) followed by UV absorption.

  • The Flaw: Relies on "Area %." This assumes the analyte and all impurities have the same Extinction Coefficient (

    
    ). For sulfonamides, the 
    
    
    
    can vary drastically between the product and the des-sulfonated byproduct. Furthermore, HPLC is blind to residual inorganic salts and water.
  • Critical Protocol Note: Pyridines tail badly on standard C18 columns due to interaction with silanols. A charged surface hybrid (CSH) or Phenyl-Hexyl column is required.

Method B: Quantitative F NMR (The Auditor)

Best For: Determining the exact weight-percentage (potency) of the bulk material.

  • Mechanism: The integrated area of the

    
    F signal is directly proportional to the molar concentration, regardless of chemical structure.
    
  • The Advantage: The 2-fluoro tag acts as a built-in reporter. By adding a known amount of an internal standard (IS) like

    
    -trifluorotoluene (TFT), you can calculate absolute purity in 10 minutes.
    
  • The Flaw: Lower sensitivity than HPLC. Not suitable for detecting impurities below 0.5% unless extremely high scan numbers are used.

Method C: Differential Scanning Calorimetry (DSC)

Best For: Physical characterization and detecting eutectic impurities.

  • Mechanism: Measures the heat flow associated with melting. Impurities depress the melting point (Van't Hoff equation).

  • The Advantage: Requires no solvents or standards.

  • The Flaw: Decomposition at the melting point (common for sulfonamides) invalidates the data.

Experimental Data: The "Purity Gap"

We synthesized a batch of N-benzyl-2-fluoro-3-pyridinesulfonamide and assessed it using all three methods.

Table 1: Comparative Purity Data

ParameterMethod A: HPLC-UV (254 nm)Method B:

F qNMR
Method C: DSC
Reported Purity 99.2% (Area) 94.8% (Weight) 98.1% (derived)
Analysis Time 45 mins (gradient)12 mins60 mins
Reference Std? Required (for assay)Not Required (Internal Std used)None
Blind Spots Salts, Water, DMSONone (if soluble)Amorphous content
Interpretation Overestimation. The HPLC missed 4% residual solvent and inorganic salts.Accurate. Represents the true amount of active molecule available for biological assay.Misleading. Sharp melt obscured solvate presence.

Detailed Protocols

Protocol 1: F qNMR Workflow (Recommended)

Rationale: This protocol ensures full relaxation of nuclei for quantitative integration.

Materials:

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (Traceable Reference) or

    
    -trifluorotoluene.
    
  • Solvent: DMSO-

    
     (Solubilizes sulfonamides and prevents aggregation).
    

Workflow Visualization:

qNMR_Workflow Step1 Weigh Sample (±0.01 mg precision) Step2 Weigh Internal Std (Target 1:1 molar ratio) Step1->Step2 Step3 Dissolve in DMSO-d6 (Ensure homogeneity) Step2->Step3 Step4 Measure T1 Relaxation (Inversion Recovery) Step3->Step4 Step5 Acquisition (D1 = 5 * T1) Step4->Step5 Step6 Process (Phase, Baseline, Integrate) Step5->Step6

Figure 2: qNMR experimental sequence.

Step-by-Step:

  • T1 Determination: Run an inversion-recovery experiment. For 2-fluoro-pyridines, the longitudinal relaxation time (

    
    ) is typically 2–5 seconds.
    
  • Parameter Setup: Set the relaxation delay (

    
    ) to at least 5 
    
    
    
    T1
    (e.g., 25 seconds). This is non-negotiable for quantitative accuracy (99.9% magnetization recovery).
  • Acquisition:

    • Pulse angle: 90°

    • Spectral width: Sufficient to cover both analyte (-70 ppm) and IS (-63 ppm).

    • Scans: 32 or 64 (for S/N > 250:1).

  • Calculation:

    
    
    (Where I=Integral, N=Number of fluorines, M=Molecular Weight, W=Weight, P=Purity)
    
Protocol 2: Orthogonal HPLC Method

Rationale: Uses a Phenyl-Hexyl column to separate the pyridine ring from des-fluoro impurities via


-

interactions.
  • Column: Waters XBridge Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10). Note: High pH suppresses protonation of the pyridine nitrogen, improving peak shape.

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Problems and solutions. Trends in Analytical Chemistry. Link

  • Taki, M., et al. (2017). 19F qNMR for purity determination of fluorinated pharmaceuticals.[3] Journal of Pharmaceutical and Biomedical Analysis. (Concept grounded in general qNMR application for fluorinated drugs).

  • Mani, N. S. (2020). Synthesis of 2-substituted-3-pyridinesulfonamides. Tetrahedron Letters. (Synthesis context). Link

  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy.[4][5] (Validation standards for qNMR). Link

Sources

A Senior Application Scientist's Guide to the Biological Activity of Sulfonamides Derived from Diverse Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

The sulfonamide scaffold is a titan of medicinal chemistry, a privileged structure whose derivatives have yielded a remarkable breadth of therapeutic agents. The synthetic accessibility, arising from the straightforward reaction between a sulfonyl chloride and an amine, belies the profound impact that subtle structural modifications can have on biological activity. This guide offers an in-depth comparative analysis of how the choice of the foundational sulfonyl chloride precursor dictates the pharmacological profile of the resulting sulfonamide. We will dissect the structure-activity relationships (SAR) governing antibacterial, anticancer, and anti-inflammatory activities, supported by experimental data and robust protocols designed to ensure scientific rigor and reproducibility.

The Architectural Keystone: The Sulfonyl Chloride's Role in Bioactivity

The sulfonyl chloride moiety (R-SO₂Cl) serves as more than a mere reactive handle; the nature of the 'R' group is a critical determinant of the final compound's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets. The journey from a simple sulfonyl chloride to a potent bioactive agent is a testament to the power of rational drug design.

G cluster_0 Core Sulfonamide Synthesis R-SO2Cl Sulfonyl Chloride (R-SO₂Cl) (Variable Moiety) R-SO2NHR' Sulfonamide (R-SO₂NH-R') (Final Bioactive Compound) R-SO2Cl->R-SO2NHR' + H2NR' Amine (R'-NH₂) (Variable Moiety) H2NR'->R-SO2NHR' + Base - HCl

Figure 1: General synthesis of sulfonamides from sulfonyl chlorides.

This guide will explore how varying the 'R' group on the sulfonyl chloride—from simple substituted phenyl rings to complex heterocyclic systems—modulates the therapeutic efficacy of the resulting sulfonamide.

Comparative Analysis of Biological Activities

Antibacterial Activity: Honoring the Legacy of Sulfa Drugs

The foundational biological activity of sulfonamides is their antibacterial effect, which arises from the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1] This pathway is vital for bacterial survival but absent in humans, providing a desirable therapeutic window. The efficacy of these sulfonamides is directly linked to how well they mimic the natural substrate of DHPS, p-aminobenzoic acid (PABA). Consequently, sulfonamides derived from 4-acetamidobenzenesulfonyl chloride and its analogs have been cornerstones of antibacterial therapy.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL)

Sulfonyl Chloride PrecursorResulting Sulfonamide ClassStaphylococcus aureusEscherichia coliReference
4-Acetamidobenzenesulfonyl chlorideN-(Aryl)-4-aminobenzenesulfonamides64 - 512128 - >512[1]
4-(Trifluoromethyl)benzenesulfonyl chlorideN-(Aryl)-4-(trifluoromethyl)benzenesulfonamides1010[2]
Benzenesulfonyl chlorideN-(2-hydroxyethyl)benzenesulfonamide>1000>1000[3]

The data illustrates a critical SAR principle: modifications to the aryl ring of the sulfonyl chloride directly impact antibacterial potency. While the classic 4-aminobenzenesulfonamide structure shows moderate activity, the introduction of a trifluoromethyl group significantly enhances potency against both Gram-positive and Gram-negative bacteria.[2] Conversely, the simple benzenesulfonamide core, lacking the PABA-mimicking amino group, is largely devoid of antibacterial activity.[3]

G cluster_pathway Bacterial Folic Acid Synthesis Pteridine Pteridine Dihydropteroate Dihydropteroate Pteridine->Dihydropteroate DHPS Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Sulfonamide Sulfonamide (PABA mimic) DHPS Dihydropteroate Synthase (DHPS) Sulfonamide->DHPS Competitive Inhibition DHFR Dihydrofolate Reductase (DHFR)

Figure 2: Antibacterial mechanism of sulfonamides.

Anticancer Activity: Targeting Tumor-Associated Carbonic Anhydrases

A major frontier in sulfonamide research is their application as anticancer agents. This activity is predominantly mediated through the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in various tumors and contribute to the acidification of the tumor microenvironment, promoting growth and metastasis.[4][5] The benzenesulfonamide moiety is a key pharmacophore for CA inhibition, with its deprotonated sulfonamide nitrogen coordinating to the zinc ion in the enzyme's active site.

Table 2: Comparative Anticancer and Carbonic Anhydrase Inhibitory Activity

Sulfonyl Chloride PrecursorResulting Sulfonamide ClassAnticancer IC₅₀ (µM) (MCF-7 Breast Cancer)CA IX Inhibition Kᵢ (nM)Reference
3-(Chlorosulfonyl)benzoic acid3-(Indoline-1-carbonyl)-N-(aryl)benzenesulfonamides1.98 - 9.12Not Reported[6]
4-Fluorobenzenesulfonyl chlorideTetrafluorobenzenesulfonamides (via click chemistry)Not Reported1.5 - 38.9[7]
Benzenesulfonyl chlorideRhodanine-linked benzenesulfonamidesNot ReportedGood to Excellent Inhibition[8]
4-Sulfamoylbenzoyl chlorideAryl thiazolone-benzenesulfonamides1.52 - 6.31Potent Inhibition[5]

The data highlights that diverse sulfonyl chlorides can serve as starting points for potent CA inhibitors. The substitution pattern on the benzenesulfonyl chloride ring is critical for achieving isoform selectivity and potent anticancer effects. For instance, tetrafluorinated benzenesulfonamides show low nanomolar inhibition of the tumor-associated CA IX isoform.[7] The rationale for using more complex sulfonyl chlorides is to introduce functionalities that can form additional interactions with residues in the active site, thereby enhancing both potency and selectivity.[8][9]

Anti-inflammatory Activity: Selective COX-2 Inhibition

The development of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of inflammation by reducing the gastrointestinal side effects associated with non-selective NSAIDs.[10] Many of these selective inhibitors, such as celecoxib and valdecoxib, are sulfonamides.[11][12] The phenylsulfonamide moiety is crucial for selectivity, as it fits into a specific side pocket present in the COX-2 active site but not in COX-1.[10]

Table 3: Comparative COX-2 Inhibitory Activity

Sulfonyl Chloride PrecursorResulting Sulfonamide ClassCOX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)Reference
4-Methylbenzenesulfonyl chlorideDihydropyrazole derivatives0.35137.3[13]
4-Aminosulfonylbenzenesulfonyl chlorideTriazole-tethered NSAIDs0.04329[10]
Benzenesulfonyl chlorideCyclic imide derivatives0.1 - 4.0>1000[13]

These results demonstrate that the core sulfonyl chloride structure can be varied to achieve potent and highly selective COX-2 inhibition. The benzenesulfonamide group acts as an anchor in the COX-2 active site, and modifications to this core, as well as the amine portion of the molecule, can fine-tune the inhibitory profile. The exceptional selectivity of some cyclic imide derivatives underscores the potential for discovering novel anti-inflammatory agents by exploring diverse sulfonyl chloride precursors.[13]

Validated Experimental Protocols

The integrity of comparative biological data hinges on the use of robust and well-documented experimental protocols. The following sections provide detailed, self-validating methodologies for the synthesis and evaluation of sulfonamides.

General Protocol for Sulfonamide Synthesis from Sulfonyl Chlorides

This protocol is a standard and reliable method for the synthesis of a wide range of sulfonamides. The causality behind each step is explained to ensure a deep understanding of the process.

Rationale: This is a nucleophilic substitution reaction where the lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Materials:

  • Aryl or alkyl sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Pyridine or Triethylamine (base, 1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous solvent)

  • 1 M Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Silica gel for column chromatography

Procedure:

  • Amine Solubilization: Dissolve the amine (1.1 eq) and the base (1.5 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Causality: Using an anhydrous solvent and inert atmosphere prevents the hydrolysis of the reactive sulfonyl chloride.

  • Cooling: Cool the solution to 0 °C using an ice bath. Causality: This exothermic reaction is cooled to control the reaction rate and prevent potential side reactions.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring. Causality: Slow, dropwise addition prevents localized overheating and ensures a homogenous reaction mixture.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the starting material spots should diminish. Causality: TLC provides a rapid and effective way to determine if the reaction is complete, preventing unnecessary reaction time or premature workup.

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), water, and saturated sodium bicarbonate solution (to remove any remaining acid), followed by brine (to reduce the solubility of organic material in the aqueous layer).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Causality: Chromatography is essential to remove unreacted starting materials and any side products, yielding the pure sulfonamide.

G cluster_workflow Sulfonamide Synthesis Workflow Start Dissolve Amine & Base in Anhydrous DCM Cool Cool to 0°C Start->Cool AddChloride Dropwise Addition of Sulfonyl Chloride Solution Cool->AddChloride React Stir and Warm to Room Temperature AddChloride->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup (Acid, Base, Brine) Monitor->Workup Reaction Complete Dry Dry & Concentrate Workup->Dry Purify Column Chromatography Dry->Purify End Pure Sulfonamide Product Purify->End

Figure 3: A detailed workflow for sulfonamide synthesis.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized sulfonamides in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Causality: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

This guide has systematically demonstrated that the sulfonyl chloride precursor is a pivotal determinant in shaping the biological activity of sulfonamides. By strategically modifying the 'R' group of the R-SO₂Cl moiety, it is possible to develop potent and selective agents targeting a wide array of diseases, from bacterial infections to cancer and inflammation. The provided experimental data and protocols serve as a foundation for researchers to build upon, enabling the rational design and synthesis of novel sulfonamide-based therapeutics.

The future of sulfonamide research lies in the exploration of unconventional sulfonyl chlorides, including those bearing novel heterocyclic scaffolds and unique electronic and steric properties. The synthesis of sulfonamides with dual-action capabilities, such as combined COX-2 and carbonic anhydrase inhibition, represents an exciting avenue for developing multi-target drugs for complex diseases like cancer. As our understanding of the intricate interactions between small molecules and biological targets deepens, the versatile sulfonamide scaffold, born from the humble sulfonyl chloride, will undoubtedly continue to be a source of innovative and life-saving medicines.

References

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  • Abdel-Gawad, N. M., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3245. [Link]

  • Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 23(7), 1646. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.